molecular formula C11H10BrNO2 B1334056 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one CAS No. 70639-82-6

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Cat. No.: B1334056
CAS No.: 70639-82-6
M. Wt: 268.11 g/mol
InChI Key: CCMOBQFBGOEGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMOBQFBGOEGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373579
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70639-82-6
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70639-82-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document also includes information extrapolated from structurally similar compounds to offer a broader understanding of its likely characteristics and potential applications in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for designing appropriate experimental protocols. The available data for this compound, both predicted and derived from analogs, are summarized below.

PropertyValueData TypeReference
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [2]
CAS Number 70639-82-6[3]
Predicted Boiling Point 469.6 ± 45.0 °CPredicted[3]
Predicted Density 1.545 ± 0.06 g/cm³Predicted[3]
Predicted logP 2.3581Predicted (for N-methyl analog)[4]
Melting Point Not available
Solubility Not available
pKa Not available

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. The logP value is for a closely related N-methyl analog and serves as an estimation.

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of 3,4-dihydro-1H-quinolin-2-one. A plausible synthetic route is outlined below, adapted from procedures for similar transformations.[5][6]

Reaction: Friedel-Crafts Acylation

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride in carbon disulfide.

  • Cool the suspension in an ice bath.

  • Add 3,4-dihydro-1H-quinolin-2-one to the cooled suspension and stir.

  • Slowly add bromoacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum complex.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a proposed method based on protocols for similar quinolinone derivatives.[7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

  • A gradient program should be developed to ensure adequate separation of the main compound from any impurities. A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

Detection:

  • UV detection at a wavelength of 254 nm is a common choice for aromatic compounds.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[9]

Anticipated Biological Activities:

  • Anticancer Activity: Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[10]

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[10]

  • Enzyme Inhibition: Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been designed as inhibitors for enzymes such as aldose reductase (AKR1B1), which is a target for diabetic complications.[11]

  • Receptor Modulation: The 3,4-dihydro-2(1H)-quinolinone moiety is found in drugs that interact with various receptors, including serotonin and dopamine receptors.[9]

The presence of the reactive bromoacetyl group in this compound suggests that it could act as a covalent inhibitor, forming a permanent bond with its biological target. This is a common strategy in drug design to achieve high potency and prolonged duration of action.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis 3,4-dihydro-1H-quinolin-2-one 3,4-dihydro-1H-quinolin-2-one Friedel-Crafts Acylation Friedel-Crafts Acylation 3,4-dihydro-1H-quinolin-2-one->Friedel-Crafts Acylation Bromoacetyl chloride Bromoacetyl chloride Bromoacetyl chloride->Friedel-Crafts Acylation Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound HPLC Analysis HPLC Analysis Pure Compound->HPLC Analysis Purity Data Purity Data HPLC Analysis->Purity Data G Quinolinone Derivative Quinolinone Derivative Target Protein (e.g., Enzyme, Receptor) Target Protein (e.g., Enzyme, Receptor) Quinolinone Derivative->Target Protein (e.g., Enzyme, Receptor) Inhibition/Modulation Inhibition/Modulation Target Protein (e.g., Enzyme, Receptor)->Inhibition/Modulation Downstream Signaling Pathway Downstream Signaling Pathway Inhibition/Modulation->Downstream Signaling Pathway Cellular Response (e.g., Apoptosis, Reduced Inflammation) Cellular Response (e.g., Apoptosis, Reduced Inflammation) Downstream Signaling Pathway->Cellular Response (e.g., Apoptosis, Reduced Inflammation)

References

An In-depth Technical Guide to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and its analogs. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinolin-2-one have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents.[2][3][4] The introduction of a bromoacetyl group at the 6-position of the 3,4-dihydro-1H-quinoline-2-one core offers a reactive electrophilic site, making these compounds valuable as covalent inhibitors and versatile intermediates for further chemical modifications.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway

A logical synthetic approach involves the initial synthesis of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, followed by a bromoacetylation reaction.

A reported method for the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone involves a multi-step sequence starting from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis.

dot

Caption: Synthetic pathway to 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

The phenolic hydroxyl group of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one can be acylated using bromoacetyl bromide or bromoacetic anhydride in the presence of a suitable base to yield the desired 6-(2-Bromoacetyl) derivative.

dot

Caption: Proposed bromoacetylation of the precursor.

Detailed Experimental Protocols

This protocol is adapted from a reported synthesis of the title compound.

  • Cyclization: Aniline is reacted with 3-chloropropionyl chloride in a suitable solvent to yield 3-chloro-N-phenylpropanamide, which is then cyclized under Friedel-Crafts conditions (e.g., using aluminum chloride) to afford 3,4-dihydro-1H-quinolin-2-one.

  • Nitration: The 3,4-dihydro-1H-quinolin-2-one is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to yield 6-nitro-3,4-dihydro-1H-quinolin-2-one.

  • Reduction: The nitro group is reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 6-amino-3,4-dihydro-1H-quinolin-2-one.

  • Diazotization and Hydrolysis: The amino derivative is treated with sodium nitrite in an acidic solution at low temperature to form the diazonium salt, which is subsequently hydrolyzed by heating in an aqueous acidic solution to yield 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

  • To a stirred solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as pyridine or triethylamine (1.2 equivalents) at 0 °C.

  • Bromoacetyl bromide (1.1 equivalents) is added dropwise to the reaction mixture, and the solution is stirred at room temperature for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives are limited, the broader class of quinolinone compounds exhibits significant pharmacological activities, suggesting potential therapeutic applications for this novel scaffold.

Anticancer Activity

Quinoline and quinolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The presence of the reactive bromoacetyl group suggests that these compounds could act as irreversible inhibitors of key signaling proteins in cancer cells.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several quinoline and quinolone-based compounds have been identified as inhibitors of this pathway.[7][8][9] The this compound scaffold could potentially target key kinases in this pathway, such as PI3K, Akt, or mTOR, through covalent modification of cysteine residues in their active sites.

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 6-(2-Bromoacetyl)- 3,4-dihydro-1H-quinoline-2-one (Proposed Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Spectroscopic and Analytical Characterization of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a quinolinone derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile intermediate for the synthesis of various biologically active compounds. The presence of a reactive bromoacetyl group provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental data for this specific molecule, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5Singlet1HN-H (amide)
~7.8Doublet1HAr-H (H-5)
~7.7Doublet of doublets1HAr-H (H-7)
~7.0Doublet1HAr-H (H-8)
~4.5Singlet2H-COCH₂Br
~2.9Triplet2H-CH₂- (Position 4)
~2.6Triplet2H-CH₂- (Position 3)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~195C=O (keto)
~170C=O (amide)
~145Ar-C (quaternary)
~135Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-C (quaternary)
~116Ar-CH
~35-COCH₂Br
~30-CH₂- (Position 4)
~25-CH₂- (Position 3)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (amide)
~1680StrongC=O Stretch (α-bromo ketone)
~1660StrongC=O Stretch (amide)
~1600, ~1480MediumC=C Stretch (aromatic)
~1200MediumC-N Stretch
~650MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+•, [M+2]+•Molecular ion peaks with ~1:1 ratio, characteristic of a bromine-containing compound.
[M-Br]+Fragment ion corresponding to the loss of a bromine atom.
[M-CH₂Br]+Fragment ion corresponding to the loss of the bromo-methyl group.
[M-COCH₂Br]+Fragment ion corresponding to the loss of the bromoacetyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a blank KKBr pellet and subtract it from the sample spectrum.[1][2]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be clearly visible for bromine-containing fragments.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a quinolinone derivative.

G A Starting Materials B Chemical Synthesis A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Compound Isolation C->D E Spectroscopic Analysis D->E F NMR (¹H, ¹³C) E->F G IR E->G H MS E->H I Data Interpretation & Structure Confirmation F->I G->I H->I

Caption: General workflow for synthesis and characterization.

References

The Diverse Biological Activities of Quinolinone Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological landscape of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, neuroprotective, and cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

A significant number of quinolinone-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents.[1][2] Furthermore, these compounds can arrest the cell cycle at various phases, preventing the uncontrolled proliferation that is a hallmark of cancer.[3] Other anticancer mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the disruption of cancer cell migration and invasion.[1][4]

Quantitative Anticancer Data

The anticancer efficacy of various quinolinone derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of selected quinolinone derivatives against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone DerivativeMGC-803 (Gastric Cancer)1.38
Quinoline-Chalcone DerivativeHCT-116 (Colon Cancer)5.34
Quinoline-Chalcone DerivativeMCF-7 (Breast Cancer)5.21
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range
6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivativeL1210 (Leukemia)5.8[3]
6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivativeK562 (Leukemia)>50[3]
Podophyllotoxin-chalcone conjugate (quinolone-chalcone-linked)A-549 (Lung Cancer)2.2 - 15.4[5]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast Cancer)3.35[5]
91b1A549 (Lung)15.38 µg/mL
91b1AGS (Gastric)4.28 µg/mL
91b1KYSE150 (Esophageal)4.17 µg/mL
91b1KYSE450 (Esophageal)1.83 µg/mL
Signaling Pathways in Anticancer Activity

A primary target for many quinolinone-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common feature in many cancers. Quinolinone derivatives can act as inhibitors of EGFR, blocking these downstream signals and thereby inducing apoptosis and reducing cancer cell proliferation.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Quinolinone inhibition of the EGFR signaling pathway.

Quinolinone derivatives can induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by intracellular stress and involves the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria. The extrinsic pathway is triggered by external signals through death receptors on the cell surface. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[1][6]

Apoptosis_Pathway Quinolinone Quinolinone Derivative DeathReceptor Death Receptor (e.g., Fas) Quinolinone->DeathReceptor Activates Bax Bax Quinolinone->Bax Upregulates Bcl2 Bcl-2 Quinolinone->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Promotes release of Bcl2->Mitochondria Inhibits release of CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates Synthesis_Workflow Aniline Substituted Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Cyclization Thermal or Acid-catalyzed Cyclization Intermediate->Cyclization Quinolinone Quinolinone Scaffold Cyclization->Quinolinone Functionalization Further Functionalization Quinolinone->Functionalization Bioactive Bioactive Derivative Functionalization->Bioactive

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromoacetyl group at the 6-position of the 3,4-dihydro-1H-quinoline-2-one core creates a molecule with significant potential as a covalent inhibitor. This reactive electrophilic moiety is designed to form a stable, irreversible bond with nucleophilic residues, most notably cysteine, within the active or allosteric sites of target proteins. While direct biological data for 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is not yet available in public literature, its structural features strongly suggest potential therapeutic applications in oncology and infectious diseases through the irreversible inhibition of key cellular targets. This technical guide outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets, leveraging established methodologies in chemoproteomics, biochemistry, and cell biology.

Introduction: The Promise of a Covalent Quinolinone Derivative

The quinoline and quinolinone ring systems are present in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial. Their planar structure allows for effective interaction with the active sites of various enzymes. The 3,4-dihydro-1H-quinoline-2-one core provides a rigid scaffold that can be functionalized to achieve target specificity and desired physicochemical properties.

The key to the therapeutic potential of this compound lies in its bromoacetyl "warhead." This electrophilic group is a known reactive moiety for covalent drug design. Covalent inhibitors offer distinct advantages, including:

  • Increased potency and duration of action: By forming an irreversible bond, the inhibitor can permanently inactivate its target, leading to a prolonged pharmacological effect that is not dependent on the drug's pharmacokinetic profile.

  • High specificity: Targeting a unique, accessible nucleophile (like a non-conserved cysteine residue) can lead to exquisite selectivity for the intended target over other related proteins.

  • Overcoming drug resistance: Covalent inhibition can be effective against targets that have developed resistance to reversible inhibitors through mutations that decrease binding affinity.

Given the known activities of related quinolinone derivatives, the primary hypothesized therapeutic areas for this compound are oncology and infectious diseases. Potential target classes include, but are not limited to, protein kinases and bacterial topoisomerases.

Hypothesized Therapeutic Target Classes

Protein Kinases (Oncology)

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, particularly in oncology. Many quinoline-based molecules have been developed as potent kinase inhibitors.[1] The bromoacetyl group of this compound can covalently target cysteine residues present in the active site or nearby allosteric pockets of various kinases, leading to irreversible inhibition of their catalytic activity and downstream signaling pathways that drive cancer cell proliferation and survival.

Bacterial DNA Gyrase and Topoisomerase IV (Infectious Diseases)

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination. While classic quinolones act as non-covalent inhibitors, the introduction of a covalent warhead could represent a novel mechanism to overcome growing antibiotic resistance. The quinolinone core could guide the molecule to the enzyme's active site, where the bromoacetyl group could then form a covalent bond, permanently disabling the enzyme.

Data Presentation: Representative Quantitative Data of Related Compounds

As no specific data for this compound is available, the following tables present representative quantitative data from structurally related quinolinone derivatives and known covalent inhibitors to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Representative Quinolinone Derivatives

Compound/DrugCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
GefitinibH3255 (NSCLC)Proliferation0.003[1]
GefitinibPC-9 (NSCLC)Proliferation0.077[1]
Quinoline Derivative 3jMCF-7 (Breast)Growth InhibitionN/A (82.9% inhibition)[4]
Quinolinone-Triazole Hybrid 5aA549 (Lung)Cytotoxicity>50[5]
Quinolinone-Triazole Hybrid 5aA375 (Melanoma)Cytotoxicity>50[5]
Quinoline Derivative 4cK-562 (Leukemia)Growth Inhibition7.72[6]
Quinoline Derivative 4cHOP-92 (NSCLC)Growth Inhibition2.37[6]

Table 2: Kinase Inhibitory Activity of Representative Compounds

InhibitorKinase TargetAssay TypeIC50 (nM)Reference
Ibrutinib (covalent)BTKBiochemical0.5[7][8][9][10]
Ibrutinib (covalent)BTK (autophosphorylation)Cellular11[7][10]
GefitinibEGFRBiochemical33[11]
Quinolinone Derivative 27c-MetBiochemical19[12]
Quinolinone Derivative 29c-MetBiochemical0.59[13]
Quinoline Hybrid 5bPIM-1Biochemical0.095 (µM)[14]

Table 3: Antibacterial Activity of Representative Quinolone Antibiotics

AntibioticBacterial TargetBacterial StrainIC50 (µM or µg/mL)Reference
CiprofloxacinDNA GyraseE. coli0.6 µM[15]
CiprofloxacinDNA GyraseN. gonorrhoeae0.39 µM[16]
CiprofloxacinTopoisomerase IVS. aureus3.0 µM[17]
SitafloxacinDNA GyraseE. faecalis1.38 µg/mL[18]
SitafloxacinTopoisomerase IVE. faecalis1.42 µg/mL[18]
Gyramide AnalogDNA GyraseE. coli47-170 nM[19]

Experimental Protocols for Target Identification and Validation

The following section details a comprehensive, multi-step approach to identify and validate the therapeutic targets of this compound.

Phase 1: Global Target Identification using Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors on a proteome-wide scale. This involves synthesizing a probe version of the compound of interest.

4.1.1. Synthesis of a "Clickable" Alkyne-Tagged Probe

To enable target identification, a derivative of this compound is synthesized with a terminal alkyne group. This modification should be placed on a part of the molecule that is least likely to interfere with its binding to target proteins.

4.1.2. Experimental Protocol: Competitive ABPP for Target Identification

  • Cell Culture and Treatment: Culture relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) or bacterial cultures (E. coli, S. aureus) to mid-log phase. Treat the cells/bacteria with either DMSO (vehicle control) or a molar excess of the parent compound, this compound, for 1-2 hours. This step allows the parent compound to bind to its targets.

  • Probe Labeling: Add the alkyne-tagged probe to all samples and incubate for a further 1 hour. The probe will label any target proteins whose binding sites are not already occupied by the parent compound.

  • Cell Lysis: Harvest and lyse the cells/bacteria in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-tagged proteins.

  • Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins from the cell lysates.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in the DMSO-treated sample versus the parent compound-treated sample. Proteins that are significantly less abundant in the parent compound-treated sample are considered potential targets, as their binding sites were blocked by the parent compound, preventing probe labeling and pulldown.

ABPP_Workflow cluster_cell Cellular Treatment cluster_biochem Biochemical Processing cluster_analysis Analysis DMSO Vehicle (DMSO) Lysate_DMSO Lysate A DMSO->Lysate_DMSO Lyse Parent_Cmpd Parent Compound Probe_Treat Probe_Treat Parent_Cmpd->Probe_Treat Compete Probe Alkyne Probe Probe->DMSO Probe->Probe_Treat Click_Rxn CuAAC Click Reaction (+ Biotin-Azide) Lysate_DMSO->Click_Rxn Lysate_Cmpd Lysate B Probe_Treat->Lysate_Cmpd Lyse Lysate_Cmpd->Click_Rxn Pulldown Streptavidin Pulldown Click_Rxn->Pulldown Digestion Tryptic Digestion Pulldown->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis (Identify & Quantify) LC_MS->Data_Analysis Target_List Potential Target List Data_Analysis->Target_List CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis Cells Intact Cells Treat_DMSO Treat with DMSO Cells->Treat_DMSO Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat_Gradient Heat to Temp Gradient (T1, T2...Tn) Treat_DMSO->Heat_Gradient Treat_Cmpd->Heat_Gradient Lysis Cell Lysis Heat_Gradient->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble_Fraction Collect Soluble Fraction Centrifuge->Soluble_Fraction WB Western Blot (Target-specific Ab) Soluble_Fraction->WB Plot Plot Soluble Protein vs. Temperature WB->Plot Shift Confirm Thermal Shift Plot->Shift

References

In Silico Modeling of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, a derivative of this class, presents an interesting candidate for therapeutic development. The presence of a bromoacetyl group suggests potential for covalent interactions with biological targets, making in silico modeling a crucial first step to elucidate its mechanism of action, identify potential protein targets, and predict its binding affinity.

This technical guide provides a comprehensive overview of the core computational methodologies for investigating the interactions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key in silico experiments, structured data presentation, and visual representations of workflows and potential signaling pathways.

Potential Biological Targets and Therapeutic Areas

While direct experimental data for this compound is limited, the biological activities of structurally related quinolinone derivatives can inform the selection of potential protein targets for in silico investigation. Quinolinone derivatives have been reported to exhibit a range of biological effects, suggesting several potential therapeutic avenues.

  • Anticancer Activity: Many quinolinone and quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] This suggests that potential targets could include proteins involved in cell cycle regulation, signal transduction, or DNA replication. Examples of such targets include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and topoisomerases.[4]

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Therefore, these bacterial enzymes represent high-priority targets for in silico modeling to assess the potential antibacterial efficacy of the compound.

  • Enzyme Inhibition: The general reactivity of the bromoacetyl group makes it a candidate for inhibiting enzymes with nucleophilic residues (such as cysteine or histidine) in their active sites. A broad range of enzymes could therefore be considered as potential targets.

In Silico Experimental Protocols

A typical in silico workflow to investigate the interaction of a small molecule like this compound with a protein target involves several key steps, from preparation of the molecules to detailed simulations and analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in virtual screening and for generating an initial model of the protein-ligand complex.[5]

Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states at physiological pH (7.4) are assigned.

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-ligands are removed.

    • Hydrogen atoms are added to the protein structure, and protonation states of ionizable residues are assigned.

    • The protein structure is energetically minimized to relieve any steric clashes.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • A docking algorithm (e.g., AutoDock Vina, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined grid box.

    • The docking process generates multiple binding poses, which are then scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential covalent bonds).

    • The docking scores are used to rank the binding affinity of the compound for the target protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[6]

Protocol:

  • System Setup:

    • The best-ranked docked pose of the this compound-protein complex is used as the starting structure.

    • The complex is placed in a periodic box of explicit solvent (e.g., water molecules).

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • A force field (e.g., AMBER, GROMACS) is assigned to describe the atomic interactions.[6]

    • The system is subjected to energy minimization to remove any unfavorable contacts.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • The trajectory from the MD simulation is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify persistent interactions.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to provide a more accurate estimation of the binding affinity.

Data Presentation

The quantitative data generated from in silico modeling studies are best presented in a tabular format for clear comparison. The following table provides an illustrative example of the type of data that would be collected.

Target ProteinDocking Score (kcal/mol)Predicted Binding Energy (MM/PBSA) (kcal/mol)Key Interacting Residues
Hypothetical Target 1 (e.g., EGFR Kinase Domain) -8.5-45.2 ± 3.1Cys797, Met793, Leu718
Hypothetical Target 2 (e.g., Bacterial DNA Gyrase) -7.9-38.7 ± 2.5Asp73, Gly77, Ser122
Hypothetical Target 3 (e.g., CDK2) -8.1-41.5 ± 2.8Cys83, Leu134, Ile10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex computational workflows and biological signaling pathways. The following diagrams were created using the Graphviz DOT language.

InSilicoWorkflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis LigandPrep Ligand Preparation (3D Structure Generation & Minimization) Docking Molecular Docking (Binding Pose Prediction) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Structure & Refinement) ProteinPrep->Docking MD_Sim Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD_Sim Best Pose InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic, Covalent) MD_Sim->InteractionAnalysis EnergyCalc Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->EnergyCalc FinalAssessment FinalAssessment InteractionAnalysis->FinalAssessment Final Assessment EnergyCalc->FinalAssessment

Caption: A workflow for the in silico modeling of ligand-protein interactions.

SignalingPathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Compound 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Compound->Receptor Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Conclusion

While experimental data on this compound is not yet available, in silico modeling provides a powerful and efficient approach to generate initial hypotheses about its biological activity and mechanism of action. The protocols and workflows detailed in this guide offer a robust framework for researchers to begin investigating the therapeutic potential of this and other novel quinolinone derivatives. The combination of molecular docking and molecular dynamics simulations can effectively guide further experimental validation, accelerating the drug discovery process.

References

Technical Guide: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinolin-2-one (CAS 70639-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one. It also explores its prospective applications in research, particularly as a covalent modifier, based on the reactivity of its functional groups and the biological activities of structurally related compounds.

Core Chemical Properties

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinolin-2-one is a substituted quinolinone derivative. The presence of a bromoacetyl group makes it a reactive electrophile, suggesting its utility as an alkylating agent in chemical biology and drug discovery for forming covalent bonds with nucleophilic residues in proteins.

PropertyValue
CAS Number 70639-82-6
IUPAC Name 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one
Synonyms 6-(Bromoacetyl)-2-oxo-1,2,3,4-tetrahydroquinoline, 6-(2-Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one[1]
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [1]
Appearance Light pink solid
Storage Temperature 2-8°C[1]

Physicochemical Data

PropertyPredicted Value
Boiling Point 469.6 ± 45.0 °C (Predicted)[1]
Density 1.545 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.04 ± 0.20 (Predicted)[1]

Synthesis Protocol

While specific literature detailing the synthesis of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one is not abundant, a plausible and efficient synthetic route involves the bromination of the corresponding acetyl derivative. The following protocol is adapted from established methods for the bromination of related acetyl-quinolinone scaffolds.[2][3]

Step 1: Synthesis of 6-acetyl-3,4-dihydro-1H-quinolin-2-one (Precursor)

The precursor can be synthesized via a Friedel-Crafts acylation of 3,4-dihydro-1H-quinolin-2-one.

Materials:

  • 3,4-dihydro-1H-quinolin-2-one

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 3,4-dihydro-1H-quinolin-2-one in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the suspension with stirring.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-3,4-dihydro-1H-quinolin-2-one.

Step 2: Bromination of 6-acetyl-3,4-dihydro-1H-quinolin-2-one

This step introduces the bromine atom to the acetyl group.

Materials:

  • 6-acetyl-3,4-dihydro-1H-quinolin-2-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalyst)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • Dissolve 6-acetyl-3,4-dihydro-1H-quinolin-2-one in dry carbon tetrachloride in a round-bottom flask.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A 3,4-dihydro-1H-quinolin-2-one B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 6-acetyl-3,4-dihydro-1H-quinolin-2-one B->C D 6-acetyl-3,4-dihydro-1H-quinolin-2-one E Bromination (NBS, Benzoyl Peroxide) D->E F 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one (CAS 70639-82-6) E->F

A plausible two-step synthesis workflow for 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one.

Potential Applications in Research

The chemical structure of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one suggests its primary utility as a tool for covalent modification of biological macromolecules. The bromoacetyl moiety is a well-known electrophilic warhead that can react with nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine, to form a stable covalent bond.[4] This makes it a valuable compound for:

  • Enzyme Inhibition: Covalently modifying active site residues to irreversibly inhibit enzyme function.

  • Protein-Protein Interaction (PPI) Modulation: Targeting specific residues at the interface of protein complexes to either disrupt or stabilize interactions.

  • Chemical Probe Development: Incorporating tags (e.g., fluorophores, biotin) into the quinolinone scaffold would allow for the labeling and identification of protein targets.

The quinolinone core itself is a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting a range of biological activities, including anticancer and antimicrobial effects.[5] Therefore, this compound could also serve as a starting point for the development of targeted covalent therapeutics.

Covalent_Modification_Mechanism cluster_reactants Reactants A 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one C Covalent Modification (SN2 Reaction) A->C B Target Protein with Nucleophilic Residue (e.g., Cysteine-SH) B->C D Covalently Modified Protein C->D E HBr (Byproduct) C->E

Conceptual diagram of covalent modification of a target protein.

Suppliers

A number of chemical suppliers offer 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one. It is recommended to request certificates of analysis to ensure purity.

Supplier
J & K SCIENTIFIC LTD.[1]
Meryer (Shanghai) Chemical Technology Co., Ltd.[1]
Wuhan ariel chemical Co., LTD.[1]
Wuhan Kaymke Chemical Co., Ltd.[1]
AstaTech (Chengdu) Pharma. Co., Ltd.[1]

Safety Information

As with any bromoacetyl-containing compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Proteins with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling is a powerful technique for elucidating protein function, structure, and interactions. The reagent 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is an electrophilic probe designed for the specific covalent modification of proteins. This compound contains a bromoacetyl group, which is a reactive moiety that selectively forms a stable thioether bond with the sulfhydryl (thiol) group of cysteine residues under mild reaction conditions.[1][2] This site-specific modification allows for the introduction of a quinolinone-based tag onto a protein of interest, enabling a variety of downstream applications, including protein identification, quantification, and structural analysis.

The quinolinone core structure is found in various biologically active molecules and can serve as a scaffold for the development of chemical probes and potential therapeutics.[3][4][5] By covalently attaching this moiety to a target protein, researchers can investigate its role in cellular processes and signaling pathways. This document provides a detailed protocol for the covalent labeling of proteins with this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Chemical Principle

The covalent labeling of proteins with this compound relies on the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic bromoacetyl group of the labeling reagent. This reaction, known as alkylation, results in the formation of a stable thioether linkage. The reaction is most efficient at a neutral to slightly alkaline pH, where the thiol group is in its more nucleophilic thiolate form.

Quantitative Data Summary

The efficiency of protein labeling can be assessed using various analytical techniques. The following table summarizes representative data from a typical labeling experiment and should be used as a guideline for optimizing the labeling of a specific protein of interest.

ParameterMethodRepresentative Result
Protein ConcentrationBCA Assay1-5 mg/mL
Molar Ratio (Reagent:Protein)-10:1 to 20:1
Reaction Time-2-4 hours at room temperature or overnight at 4°C
Reaction Temperature-25°C (Room Temperature) or 4°C
Labeling EfficiencySDS-PAGE / Mass Spectrometry> 90%
Stoichiometry of LabelingMass Spectrometry (e.g., ESI-MS)1 label per accessible cysteine
Purity of Labeled ProteinSize-Exclusion Chromatography (SEC-HPLC)> 95%
Yield of Labeled ProteinUV-Vis Spectroscopy (A280)> 75% recovery

Experimental Protocols

This section provides a detailed protocol for the covalent labeling of a protein with this compound.

Materials:

  • Protein of interest (containing at least one accessible cysteine residue)

  • This compound

  • Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)

  • Quenching Reagent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., spin columns or size-exclusion chromatography)

Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in the labeling buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 5- to 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2]

    • Remove the excess reducing agent using a desalting column equilibrated with the labeling buffer.

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM stock solution of the labeling reagent to the protein solution.[1][2] The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[1][2] Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM to consume any unreacted bromoacetyl groups.[1]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or by using a desalting spin column.[2] Equilibrate the column with a suitable storage buffer (e.g., PBS).

  • Characterization and Storage:

    • Confirm successful labeling by techniques such as SDS-PAGE (which may show a shift in molecular weight), and mass spectrometry to determine the stoichiometry of labeling.[1]

    • Determine the final concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

    • Store the purified labeled protein at -20°C or -80°C.

Visualizations

Diagrams of Experimental Workflow and Reaction Mechanism:

G Experimental Workflow for Covalent Protein Labeling A Protein Preparation (Dissolve and Reduce) C Labeling Reaction (Incubate Protein and Reagent) A->C B Reagent Preparation (Dissolve Labeling Reagent) B->C D Quenching (Add DTT or BME) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (SDS-PAGE, Mass Spec) E->F

Caption: Experimental workflow for covalent protein labeling.

G Reaction of Bromoacetyl Group with Cysteine reagent Quinoline-2-one C(=O)CH2Br product Labeled Protein Cys-S-CH2C(=O)-Quinoline-2-one reagent:f1->product:f1 + protein Protein Cys-SH protein:f1->product:f1

Caption: Reaction of the bromoacetyl group with a cysteine thiol.

References

Application Notes and Protocols for the Synthesis and Screening of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3,4-dihydro-1H-quinoline-2-one (hydrocarbostyril) scaffold is a key pharmacophore in numerous biologically active molecules. Functionalization at the 6-position with a bromoacetyl group introduces a reactive electrophilic site, making these derivatives valuable intermediates for the synthesis of a diverse library of compounds for high-throughput screening. The bromoacetyl moiety can readily react with various nucleophiles, allowing for the generation of novel molecules with potential therapeutic applications, particularly as kinase inhibitors.

These application notes provide a detailed protocol for the synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and subsequent screening methodologies to evaluate its potential as an anticancer agent, with a focus on kinase inhibition.

Synthesis of this compound

The synthesis of the target compound is proposed via a two-step process starting from 3,4-dihydro-1H-quinoline-2-one:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 6-position of the quinolinone ring.

  • Alpha-Bromination: Bromination of the methyl group of the acetyl moiety to yield the final bromoacetyl derivative.

Experimental Protocols

Step 1: Synthesis of 6-Acetyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

This procedure is based on the Friedel-Crafts acylation of an aromatic ring.

  • Materials:

    • 3,4-dihydro-1H-quinoline-2-one

    • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) or Nitrobenzene as solvent

    • Hydrochloric acid (HCl), dilute solution

    • Ice

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydro-1H-quinoline-2-one (1 equivalent) in the chosen solvent (e.g., Dichloromethane).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise, ensuring the temperature remains low.

    • To this suspension, add acetyl chloride (1.1 equivalents) dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 6-acetyl-3,4-dihydro-1H-quinolin-2-one.

Step 2: Synthesis of this compound (Target Compound)

This procedure describes the alpha-bromination of the acetyl group.

  • Materials:

    • 6-Acetyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Glacial acetic acid or Dioxane as solvent

    • Catalytic amount of a radical initiator (e.g., benzoyl peroxide) if using NBS.

  • Procedure:

    • Dissolve 6-acetyl-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in glacial acetic acid or dioxane in a round-bottom flask.[1]

    • Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature with stirring.[1] Alternatively, NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide can be used.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water to remove any acid, and then dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Synthesis
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
6-Acetyl-3,4-dihydro-1H-quinolin-2-oneC₁₁H₁₁NO₂189.2170-85Off-white solid
This compoundC₁₁H₁₀BrNO₂268.1165-80Pale yellow solid

Note: Yields are representative and may vary based on reaction scale and optimization.

Screening of this compound Derivatives

The synthesized bromoacetyl quinolinone derivatives are prime candidates for screening as anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

Experimental Protocols for Screening

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

    • Normal human cell line (e.g., MCF-10A) for selectivity assessment

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized quinolinone derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the old medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (concentration that inhibits 50% of cell growth) values.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific protein kinases (e.g., EGFR, PI3K).

  • Materials:

    • Recombinant human kinases (e.g., EGFR, PI3Kα)

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Synthesized quinolinone derivatives (dissolved in DMSO)

    • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction and measure the kinase activity using a detection reagent as per the manufacturer's instructions (e.g., by quantifying the amount of ADP produced).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Biological Activity

Table 1: In Vitro Cytotoxicity of Quinolinone Derivatives

Compound IDModificationTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)*
Derivative 1R = HMCF-7Data to be generatedCalculated value
Derivative 2R = CH₃MCF-7Data to be generatedCalculated value
Derivative 3R = C₂H₅MCF-7Data to be generatedCalculated value
Derivative 1R = HA549Data to be generatedCalculated value
Derivative 2R = CH₃A549Data to be generatedCalculated value
Derivative 3R = C₂H₅A549Data to be generatedCalculated value

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for a cancer cell line.

Table 2: In Vitro Kinase Inhibitory Activity of Quinolinone Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1EGFRData to be generated
Derivative 2EGFRData to be generated
Derivative 3EGFRData to be generated
Derivative 1PI3KαData to be generated
Derivative 2PI3KαData to be generated
Derivative 3PI3KαData to be generated

Visualizations

Synthetic Workflow

Synthesis_Workflow start 3,4-dihydro-1H-quinolin-2-one reagents1 Acetyl Chloride / AlCl3 (Friedel-Crafts Acylation) start->reagents1 intermediate 6-Acetyl-3,4-dihydro-1H-quinolin-2-one reagents2 Br2 or NBS (Alpha-Bromination) intermediate->reagents2 product This compound reagents1->intermediate Step 1 reagents2->product Step 2

Caption: Synthetic route for this compound.

Proposed Signaling Pathway Inhibition

Quinolinone derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K pathways. The bromoacetyl group can act as a covalent binder to cysteine residues in the active site of certain kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Caption: Proposed inhibition of the EGFR/PI3K/Akt signaling pathway by quinolinone derivatives.

References

Application Notes and Protocols for the Reaction of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one with Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of cysteine residues is a fundamental reaction in chemical biology and drug development, enabling the site-specific modification of peptides and proteins.[1][2][3][4] The thiol group of cysteine is highly nucleophilic, making it a prime target for electrophilic reagents.[3][5] One such class of reagents is α-haloacetyl compounds, such as 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. This compound can be used to introduce a quinolinone moiety onto cysteine-containing molecules, forming a stable thioether bond.[3] This modification can serve various purposes, including the development of novel therapeutic agents, the introduction of fluorescent or affinity labels for proteomics studies, and the generation of antibody-drug conjugates.

These application notes provide a detailed experimental procedure for the reaction of this compound with cysteine. The protocol is based on established principles of cysteine S-alkylation.[1][6][7][8]

Reaction Principle

The core of the experimental procedure is the S-alkylation of the cysteine thiol group by the bromoacetyl derivative of quinolinone. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable carbon-sulfur bond.

Experimental Protocols

Materials and Reagents
  • This compound

  • L-Cysteine

  • Sodium bicarbonate (NaHCO₃)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH meter

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Reaction of this compound with Cysteine
  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer solution (pH 7.5) by mixing appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water.

    • Prepare a 10 mM solution of this compound in DMF.

    • Prepare a 12 mM solution of L-cysteine in the 100 mM phosphate buffer (pH 7.5).

  • Reaction Setup:

    • In a clean, dry round-bottom flask, add the L-cysteine solution.

    • While stirring, slowly add the this compound solution to the cysteine solution to achieve a final molar ratio of approximately 1:1.2 (quinolinone derivative to cysteine).

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.

    • Protect the reaction mixture from light to prevent potential side reactions.[6]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by reverse-phase HPLC. Take small aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes), quench with an equal volume of 1% TFA in water, and analyze by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by HPLC), the product can be purified using preparative reverse-phase HPLC.

    • Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the desired product.

    • Lyophilize the purified fractions to obtain the final product as a solid.

Protocol 2: Characterization of the Product
  • Mass Spectrometry:

    • Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to verify the expected molecular weight of the conjugate.

  • NMR Spectroscopy:

    • Further structural confirmation can be obtained by ¹H and ¹³C NMR spectroscopy. Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra.

Data Presentation

The following tables summarize typical experimental parameters and expected analytical data for the reaction product.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reactants
This compound1.0 eq
L-Cysteine1.2 eqA slight excess of cysteine can help drive the reaction to completion.
Solvent Phosphate Buffer (100 mM, pH 7.5) with DMFDMF is used to dissolve the quinolinone derivative.
Temperature Room Temperature (20-25°C)Higher temperatures may increase the rate of side reactions.[6]
Reaction Time 2 hoursMonitor by HPLC to determine the optimal time.
Expected Yield 70-90%Yields can vary based on purification efficiency.
Purity (post-HPLC) >95%

Table 2: Analytical Characterization Data for the Product

Analysis MethodExpected Result
ESI-MS [M+H]⁺ = 309.095 g/mol
¹H NMR (DMSO-d₆, δ) Peaks corresponding to both the quinolinone and cysteine moieties, with a characteristic upfield shift of the methylene protons adjacent to the sulfur.
¹³C NMR (DMSO-d₆, δ) Signals confirming the presence of all carbon atoms in the conjugated structure.
HPLC Retention Time Dependent on the specific HPLC conditions, but will be distinct from the starting materials.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagent Solutions (Quinolinone in DMF, Cysteine in Buffer) mix_reagents Mix Reactants (Quinolinone + Cysteine) prep_reagents->mix_reagents react Stir at Room Temperature (2 hours, protected from light) mix_reagents->react monitor Monitor Progress via HPLC react->monitor purify Purify by Preparative HPLC monitor->purify lyophilize Lyophilize Fractions purify->lyophilize characterize Characterize Product (MS, NMR) lyophilize->characterize

Caption: Experimental workflow for the synthesis and purification of the cysteine-quinolinone conjugate.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product quinolinone This compound plus + cysteine Cysteine arrow pH 7.5 Room Temp cysteine->arrow product 6-(S-cysteinyl-acetyl)-3,4-dihydro-1H-quinoline-2-one (Thioether Bond) arrow->product

Caption: General reaction scheme for the S-alkylation of cysteine.

References

Application Notes and Protocols: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a bifunctional molecule featuring a quinolinone core and a reactive bromoacetyl group. The quinolinone scaffold is found in numerous biologically active compounds, suggesting its potential to interact with various protein targets. The bromoacetyl group is a potent and well-characterized electrophilic moiety that can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine. This dual characteristic makes this compound an excellent candidate for use as a ligand in affinity chromatography, particularly for the covalent capture and identification of interacting proteins, a process often referred to as "target fishing" or activity-based protein profiling.

By immobilizing this compound onto a solid support, researchers can create a specialized affinity resin. This resin can be used to selectively capture and isolate proteins that bind to the quinolinone core. The subsequent covalent bond formation via the bromoacetyl group ensures a stable interaction, allowing for stringent washing conditions to remove non-specific binders and leading to a highly enriched population of target proteins.

Principle of Application

The application of this compound in affinity chromatography relies on a two-step interaction mechanism:

  • Affinity-Based Recognition: Proteins in a complex mixture (e.g., cell lysate) that have a binding affinity for the 3,4-dihydro-1H-quinoline-2-one moiety will be selectively retained by the immobilized ligand.

  • Covalent Capture: Once a protein is in close proximity due to the initial binding event, a nucleophilic residue within or near the binding pocket can react with the electrophilic bromoacetyl group. This results in the formation of a stable, covalent thioether or aminoether bond, permanently tethering the protein to the chromatography matrix.

This covalent capture strategy is particularly advantageous for identifying transient or low-affinity interactions that might be missed in traditional affinity chromatography experiments.

Potential Applications
  • Target Identification ("Target Fishing"): Identification of the molecular targets of drugs or bioactive compounds that share the quinolinone scaffold.

  • Enrichment of Specific Protein Classes: Isolation of enzymes or receptors that recognize the quinolinone structure, such as certain kinases, dehydrogenases, or other classes of proteins.

  • Covalent Enzyme Inhibition Studies: Investigating enzymes that are irreversibly inhibited by this compound.

  • Drug Discovery: Screening for and isolating novel protein targets for therapeutic intervention.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for the application of this compound in affinity chromatography has not been published. However, performance metrics for affinity chromatography are generally evaluated based on the parameters outlined in the table below. Researchers employing this compound should aim to characterize their system using these metrics.

ParameterDescriptionTypical UnitsExample Target Value
Ligand Density The amount of ligand immobilized per unit volume of resin.µmol/mL5 - 15
Binding Capacity The amount of a specific target protein that can be bound per unit volume of resin.mg/mL> 1
Purification Fold The increase in the specific activity or purity of the target protein after chromatography.-fold> 100
Recovery The percentage of the target protein recovered after the elution step.%> 80%

Experimental Protocols

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Resin

This protocol describes the covalent attachment of the ligand to an amine-functionalized agarose resin. The bromoacetyl group reacts with the primary amines on the resin to form a stable secondary amine linkage.

Materials:

  • Amine-functionalized agarose resin (e.g., AminoLink™ Plus Coupling Resin)

  • This compound

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Anhydrous dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: 0.02% sodium azide in PBS

Procedure:

  • Resin Preparation: Equilibrate 2 mL of the amine-functionalized agarose resin by washing it with 10 mL of Coupling Buffer. Centrifuge at 1000 x g for 1 minute and discard the supernatant. Repeat this step three times.

  • Ligand Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.

  • Coupling Reaction: Add the dissolved ligand solution to the equilibrated resin. Add an additional 1 mL of Coupling Buffer to the slurry. Incubate the mixture on a rotator at room temperature for 4-6 hours.

  • Washing: Centrifuge the resin, discard the supernatant, and wash the resin with 10 mL of Coupling Buffer containing 10% DMF to remove unreacted ligand. Repeat this wash step twice.

  • Quenching: To block any unreacted amine groups on the resin, add 4 mL of Quenching Buffer. Incubate on a rotator for 2 hours at room temperature.

  • Final Wash: Wash the resin with 10 mL of Wash Buffer three times to remove any non-covalently bound quenching agent.

  • Equilibration and Storage: Equilibrate the resin with 10 mL of a suitable binding buffer (e.g., PBS). The resin is now ready for use or can be stored in Storage Buffer at 4°C.

Protocol 2: Affinity Chromatography for Target Protein Capture

This protocol outlines the procedure for using the prepared affinity resin to capture target proteins from a cell lysate.

Materials:

  • Prepared this compound affinity resin

  • Cell lysate containing potential target proteins

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Elution Buffer: Due to the covalent nature of the binding, elution of the intact protein is not feasible. Elution is typically performed under denaturing conditions for subsequent analysis by mass spectrometry. A suitable buffer is 8 M urea or 6 M guanidine-HCl. For SDS-PAGE analysis, 2x SDS-PAGE loading buffer can be used directly.

Procedure:

  • Column Preparation: Pack the affinity resin into a suitable chromatography column. Equilibrate the column with 10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for sufficient interaction time between the proteins and the immobilized ligand.

  • Incubation (Optional): For covalent capture, it may be beneficial to stop the flow after loading the lysate and incubate the lysate with the resin for 1-2 hours at room temperature to allow the covalent reaction to proceed.

  • Washing: Wash the column with at least 20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution (for Analysis):

    • For SDS-PAGE: Add 2 CV of 2x SDS-PAGE loading buffer directly to the resin. Heat at 95°C for 10 minutes. Collect the supernatant for analysis.

    • For Mass Spectrometry: Elute the covalently bound proteins with 5 CV of Elution Buffer (e.g., 8 M urea). The eluted proteins can then be subjected to in-solution or on-bead tryptic digestion for identification by LC-MS/MS.

Visualizations

G cluster_0 Phase 1: Resin Preparation & Ligand Immobilization cluster_1 Phase 2: Affinity Chromatography Workflow Resin Amine-Functionalized Resin Coupling Couple Ligand to Resin (pH 7.2-8.0) Resin->Coupling Ligand 6-(2-Bromoacetyl)-3,4- dihydro-1H-quinoline-2-one Ligand->Coupling Quench Quench Unreacted Sites (Tris or Ethanolamine) Coupling->Quench ReadyResin Activated Affinity Resin Quench->ReadyResin Load Load Cell Lysate Wash Wash Non-specific Proteins Load->Wash Elute Elute Covalently Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE or Mass Spectrometry Elute->Analysis ReadyResin_ref->Load

Caption: Workflow for the preparation and application of the affinity resin.

G cluster_0 Covalent Capture Mechanism Resin Resin-NH-CH2-CO-Quinolinone Complex Initial Non-covalent Binding Complex Resin->Complex Affinity Recognition Protein Target Protein (with Nucleophile, e.g., Cys-SH) Protein->Complex Covalent Stable Covalent Bond Resin-Ligand-S-Protein Complex->Covalent Covalent Reaction

Caption: Covalent capture of a target protein by the activated resin.

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a quinolinone derivative containing a reactive bromoacetyl functional group. This electrophilic "warhead" makes it a putative irreversible covalent inhibitor of enzymes.[1] Such inhibitors typically form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine, serine, or lysine) within the enzyme's active site.[1] This mode of action can offer advantages over non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to overcome high concentrations of endogenous substrates.[2]

The kinetic characterization of irreversible inhibitors is more complex than for reversible inhibitors and involves determining both the initial non-covalent binding affinity (represented by the inhibition constant, K_I) and the rate of covalent bond formation (the rate of inactivation, k_inact).[3][4][5] A thorough understanding of these parameters is crucial for optimizing the inhibitor's potency and selectivity.[4][6]

These application notes provide a comprehensive guide and detailed protocols for characterizing the inhibitory activity of this compound against a target enzyme. The protocols cover methods for determining the kinetic parameters K_I and k_inact, as well as for confirming the covalent modification of the target enzyme.

Mechanism of Covalent Inhibition

Irreversible covalent inhibition by a compound like this compound typically follows a two-step mechanism.[3][4] First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This is a reversible step characterized by the inhibition constant, K_I. In the second step, the reactive bromoacetyl group of the inhibitor forms a covalent bond with a nucleophilic residue in the active site, leading to an inactivated enzyme (E-I). This step is generally irreversible and is characterized by the rate constant of inactivation, k_inact.

G cluster_legend Legend E E + I EI E·I E->EI k_on EI->E k_off E_I E-I EI->E_I k_inact E_desc E: Enzyme I_desc I: Inhibitor EI_desc E·I: Non-covalent complex E_I_desc E-I: Covalent adduct

Experimental Protocols

The following protocols provide a framework for the kinetic characterization of this compound. It is assumed that a target enzyme and a suitable substrate have been identified, and that the enzyme's activity can be monitored continuously (e.g., by spectrophotometry or fluorometry).

Materials and Reagents
  • Purified target enzyme of known concentration.

  • Substrate for the target enzyme.

  • This compound (inhibitor).

  • Assay buffer (optimized for pH and ionic strength for the target enzyme).

  • Quench solution (if required for discontinuous assays).

  • 96-well microplates (UV-transparent or black, depending on the detection method).

  • Microplate reader capable of kinetic measurements.

  • Mass spectrometer for confirming covalent modification.

Protocol 1: Continuous Assay for Determination of k_obs (Kitz-Wilson Method)

This protocol is used to determine the observed rate of inactivation (k_obs) at various inhibitor concentrations.[7]

  • Prepare Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 5 minutes) at a controlled temperature.

  • Initiate Reaction and Monitor:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time. The reaction progress curves will show a decrease in reaction rate as the enzyme is inactivated.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve data to the following equation for irreversible inhibition: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product formed at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.

    • Determine the k_obs value for each inhibitor concentration.

G start Start prep Prepare Reagent Dilutions (Enzyme, Inhibitor, Substrate) start->prep mix Mix Enzyme and Inhibitor in 96-well plate prep->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate read Monitor Reaction Progress (e.g., Absorbance vs. Time) add_substrate->read analyze Fit Progress Curves to Determine k_obs read->analyze end End analyze->end

Protocol 2: Determination of K_I and k_inact

The values of k_obs obtained from Protocol 1 are then used to determine K_I and k_inact.

  • Data Plotting:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

  • Data Fitting:

    • Fit the data to the following hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I])

    • The value of k_inact is the maximum observed rate at saturating inhibitor concentrations.

    • K_I is the inhibitor concentration at which k_obs is half of k_inact.

    Alternatively, for a more linear representation, a double reciprocal plot (1/k_obs vs. 1/[I]) can be used.

Protocol 3: Discontinuous Time-Dependent IC₅₀ Assay

This method is useful when a continuous assay is not feasible. It involves pre-incubating the enzyme with the inhibitor for different time periods.[3][7]

  • Pre-incubation:

    • Prepare a series of tubes or wells, each containing the enzyme and a different concentration of the inhibitor.

    • Incubate these mixtures for various defined time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Assay Initiation and Termination:

    • At the end of each pre-incubation period, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to start the reaction.

    • Allow the reaction to proceed for a fixed amount of time.

    • Stop the reaction with a quench solution.

  • Measurement and Analysis:

    • Measure the amount of product formed.

    • For each pre-incubation time, plot the remaining enzyme activity against the inhibitor concentration and determine the IC₅₀ value.

    • The IC₅₀ values will decrease with longer pre-incubation times for an irreversible inhibitor.[8]

    • The kinetic parameters K_I and k_inact can be determined by fitting the time-dependent IC₅₀ data.[7]

Protocol 4: Confirmation of Covalent Modification by Mass Spectrometry

This protocol directly confirms the covalent binding of the inhibitor to the enzyme.[7]

  • Incubation:

    • Incubate the target enzyme with a molar excess of this compound for a sufficient time to ensure complete reaction.

    • Include a control sample of the enzyme without the inhibitor.

  • Sample Preparation:

    • Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein samples by mass spectrometry (e.g., ESI-MS).

    • A mass shift corresponding to the molecular weight of the inhibitor covalently bound to the enzyme will confirm the modification.

    • To identify the specific amino acid residue that has been modified, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Kinetic Parameters for the Inhibition of Target Enzyme by this compound

ParameterValueStandard Error
K_I (µM) Value± SE
k_inact (min⁻¹) Value± SE
k_inact/K_I (M⁻¹s⁻¹) Value± SE

Table 2: Time-Dependent IC₅₀ Values

Pre-incubation Time (min)IC₅₀ (µM)
0Value
5Value
15Value
30Value
60Value

Hypothetical Signaling Pathway Modulation

In a cellular context, the inhibition of a target enzyme can have downstream effects on signaling pathways. For example, if the target enzyme is a kinase involved in a phosphorylation cascade, its inhibition would block the propagation of the signal.

G Signal External Signal Receptor Receptor Signal->Receptor TargetEnzyme Target Enzyme (e.g., Kinase A) Receptor->TargetEnzyme Downstream1 Downstream Effector 1 TargetEnzyme->Downstream1 P Downstream2 Downstream Effector 2 Downstream1->Downstream2 P Response Cellular Response Downstream2->Response Inhibitor 6-(2-Bromoacetyl)-3,4- dihydro-1H-quinoline-2-one Inhibitor->TargetEnzyme Inhibition

Disclaimer: The protocols provided are general guidelines and may require optimization for specific enzymes and assay conditions. It is essential to perform appropriate controls and validate the results.

References

Application Note and Protocol: Monitoring Reaction Kinetics of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for monitoring the reaction kinetics of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one with a nucleophile. This compound is an α-halo ketone, a class of compounds known for their reactivity as alkylating agents.[1][2] Understanding the kinetics of its reactions is crucial for applications in drug development and mechanistic studies. The primary method detailed is UV-Vis spectrophotometry, a widely accessible and reliable technique for tracking reaction progress in real-time.[3] An alternative protocol using Nuclear Magnetic Resonance (NMR) spectroscopy is also presented, offering complementary structural insights.[4][5][6]

Introduction

This compound is a derivative of 3,4-dihydro-1H-quinoline-2-one, a scaffold found in various biologically active molecules. The presence of the α-bromoacetyl group makes it a potent electrophile, susceptible to attack by nucleophiles.[1] Monitoring the kinetics of these reactions provides valuable data on reaction rates, mechanisms, and the influence of various experimental conditions. This information is pivotal in fields such as medicinal chemistry for the design of targeted covalent inhibitors and in process chemistry for reaction optimization.

The reaction of an α-halo ketone with a nucleophile typically proceeds via a nucleophilic substitution mechanism.[1] The rate of this reaction can be influenced by factors such as the nature of the nucleophile, solvent polarity, temperature, and pH. By systematically varying these parameters and monitoring the reaction progress, a comprehensive kinetic profile can be established.

Experimental Protocols

I. UV-Vis Spectrophotometry Protocol

This protocol describes the use of a UV-Vis spectrophotometer to monitor the reaction between this compound and a model nucleophile (e.g., a thiol-containing compound like glutathione or a primary amine). The change in absorbance over time, resulting from the consumption of reactants or formation of products, is used to determine the reaction rate.

Materials:

  • This compound

  • Nucleophile (e.g., Glutathione, N-acetylcysteine)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Spectrophotometer-compatible cuvettes (e.g., 1 cm path length quartz cuvettes)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Wavelength Scan:

    • Prepare stock solutions of this compound and the nucleophile in the reaction buffer.

    • Record the UV-Vis absorbance spectra (e.g., 200-500 nm) of the individual reactants and a mixture after the reaction has gone to completion to identify a suitable wavelength for monitoring where there is a significant change in absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C or 37 °C).

    • Place a cuvette containing the reaction buffer and the nucleophile solution in the spectrophotometer and blank the instrument.

    • Initiate the reaction by adding a small volume of a concentrated stock solution of this compound to the cuvette. Mix rapidly and thoroughly.

    • Immediately start recording the absorbance at the predetermined wavelength at regular time intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Plot the absorbance versus time.

    • For a pseudo-first-order condition (where the nucleophile is in large excess), the data can be fitted to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be determined by plotting k_obs against the concentration of the nucleophile.

II. NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.[4][5][6]

Materials:

  • This compound

  • Nucleophile

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Reference Spectra:

    • Acquire ¹H NMR spectra of the starting material, the nucleophile, and the final product to identify characteristic peaks for each species.

  • Kinetic Measurement:

    • Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube and acquire a spectrum.

    • Add a known amount of this compound to the NMR tube, mix quickly, and place it in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[5]

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant and product in each spectrum.

    • Plot the concentration of the reactant or product as a function of time.

    • The reaction rate and rate constants can be determined by fitting the concentration-time data to the appropriate rate law.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured format.

Table 1: Example Kinetic Data for the Reaction of this compound with a Nucleophile

[Nucleophile] (mM)k_obs (s⁻¹)Standard Deviation
10.0120.001
20.0250.002
50.0610.004
100.1230.008
200.2450.015

Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of the reaction and the general experimental workflow for monitoring the kinetics.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Quinone_Derivative 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Transition_State Transition State Quinone_Derivative->Transition_State Nucleophile Nucleophile (Nu-H) Nucleophile->Transition_State Product Covalent Adduct Transition_State->Product Byproduct H-Br Transition_State->Byproduct

Caption: Reaction pathway of this compound.

G Start Start Reagent_Prep Prepare Stock Solutions (Quinone Derivative, Nucleophile, Buffer) Start->Reagent_Prep Wavelength_Scan Determine Optimal Wavelength (UV-Vis Scan) Reagent_Prep->Wavelength_Scan Setup_Kinetics Equilibrate Reactants and Spectrophotometer to Temperature Wavelength_Scan->Setup_Kinetics Initiate_Reaction Mix Reactants in Cuvette and Start Data Acquisition Setup_Kinetics->Initiate_Reaction Data_Collection Record Absorbance vs. Time Initiate_Reaction->Data_Collection Data_Analysis Analyze Kinetic Data (Plot, Fit to Rate Law) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinetic monitoring.

References

Application Notes and Protocols for 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigational use of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. As of the date of this document, specific biological targets and detailed experimental data for this compound are not extensively published. Therefore, the information presented is based on the chemical nature of the molecule and established methodologies for characterizing similar covalent probes.

Introduction and Background

This compound is a heterocyclic compound featuring a quinolinone scaffold. The presence of a bromoacetyl group makes it a reactive electrophile, suggesting its likely function as a covalent inhibitor that can form a permanent bond with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. This property makes it a valuable tool for various applications in chemical biology and drug discovery, including target identification and validation, and as a lead compound for the development of irreversible inhibitors.

Quinolinone derivatives have been widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer and anti-inflammatory properties. The covalent nature of this compound offers potential advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.

Proposed Mechanism of Action

The primary mechanism of action for this chemical probe is hypothesized to be the irreversible covalent modification of a target protein. The electrophilic alpha-carbon of the bromoacetyl group is susceptible to nucleophilic attack by an amino acid residue within the binding pocket of a target protein, leading to the formation of a stable covalent bond and the displacement of the bromide leaving group.

G Probe 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one NonCovalent Initial Non-Covalent Binding Complex Probe->NonCovalent Reversible Binding Target Target Protein (with nucleophilic residue, e.g., Cys-SH) Target->NonCovalent Covalent Irreversible Covalent Adduct NonCovalent->Covalent Nucleophilic Attack (Irreversible) Inhibition Inhibition of Protein Function Covalent->Inhibition

Caption: Proposed mechanism of covalent modification by the probe.

Potential Applications

  • Target Identification and Validation: Use as a probe in activity-based protein profiling (ABPP) experiments to identify novel cellular targets.

  • Enzyme Inhibition Screening: Screening against panels of enzymes (e.g., kinases, proteases) to identify those susceptible to irreversible inhibition.

  • Lead Compound for Drug Discovery: Serving as a starting point for the development of more potent and selective covalent inhibitors for therapeutic applications.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. These values are for illustrative purposes to guide data interpretation.

Table 1: In Vitro Kinase Inhibition Assay

Target KinaseProbe IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
Kinase A8550
Kinase B1250100
Kinase C>10,00075

Table 2: Cellular Viability Assay (MTT)

Cell LineProbe EC₅₀ (µM)
Cell Line X15.2
Cell Line Y45.8

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency (IC₅₀) of the chemical probe against a purified kinase.

Materials:

  • Purified Kinase of interest (e.g., Kinase A)

  • This compound (stock solution in DMSO)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ labeled tracer

  • TR-FRET dilution buffer

  • 384-well microplates (low-volume, white)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the chemical probe at various concentrations.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Add the Alexa Fluor™ labeled tracer to the wells.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis PrepProbe Prepare Probe Serial Dilutions AddKinase Add Kinase, Antibody, and Probe to 384-well Plate PrepProbe->AddKinase Incubate1 Incubate (60 min) AddKinase->Incubate1 AddTracer Add Fluorescent Tracer Incubate1->AddTracer Incubate2 Incubate (60 min) AddTracer->Incubate2 ReadPlate Read Plate (TR-FRET) Incubate2->ReadPlate Calculate Calculate IC50 ReadPlate->Calculate

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of the chemical probe on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the chemical probe (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO only).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Protocol 3: Target Identification by Mass Spectrometry (Simplified Workflow)

This protocol provides a general workflow for identifying the cellular targets of the covalent probe.

Materials:

  • Cell lysate or whole cells

  • This compound

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Labeling: Treat cell lysate with the chemical probe or a vehicle control for a defined period.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been modified by the chemical probe. The mass of the probe will be added to the modified amino acid (e.g., cysteine).

  • Target Identification: Proteins containing the modified peptides are identified as potential targets.

G Start Cell Lysate Labeling Incubate with Probe or Vehicle Control Start->Labeling Digestion Reduce, Alkylate, and Digest with Trypsin Labeling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search for Modified Peptides LCMS->DataAnalysis TargetID Identification of Covalent Targets DataAnalysis->TargetID

Application Notes and Protocols for Assessing Target Engagement of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a compound featuring a bromoacetyl functional group, which is a reactive electrophile capable of forming a covalent bond with nucleophilic amino acid residues in proteins, such as cysteine, lysine, or histidine.[1][2][3] This characteristic suggests that the compound likely acts as a targeted covalent inhibitor.[4][5] Verifying that a compound engages its intended target within a cellular context is a critical step in drug discovery and development.[6][7] These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of this compound using modern biophysical and analytical techniques.

The methodologies described herein are designed to confirm direct physical binding to a target protein in cells, quantify the extent of engagement, and identify the specific site of covalent modification. These assays are crucial for validating the mechanism of action, establishing structure-activity relationships, and guiding the optimization of covalent inhibitors.[4][8]

Principle of Methodologies

To provide a multi-faceted confirmation of target engagement, we will utilize a combination of three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[9][10][11][12][13] The formation of a covalent bond by this compound is expected to significantly increase the thermal stability of its target protein. This change is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction using Western blotting.[6]

  • Western Blotting: This immunodetection technique is used as a readout for CETSA to quantify the soluble target protein.[14][15][16] Additionally, if the target is part of a known signaling pathway (e.g., a kinase), Western blotting can be employed to measure changes in the phosphorylation state or abundance of downstream substrates, providing further evidence of functional target engagement.

  • Mass Spectrometry (MS): Mass spectrometry provides direct and unambiguous evidence of covalent bond formation.[1][8][17][18] By measuring the mass of the intact target protein, a mass shift corresponding to the addition of the compound can be detected.[17] Furthermore, "bottom-up" proteomics approaches, involving enzymatic digestion of the protein followed by LC-MS/MS analysis, can pinpoint the exact amino acid residue that has been covalently modified by this compound.[1][17]

Experimental Workflow

The overall workflow for assessing the target engagement of this compound is depicted in the following diagram. This integrated approach ensures a thorough and robust evaluation, from initial confirmation in cells to precise molecular characterization.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Target Engagement Assays cluster_readouts Analysis & Readouts cluster_data Data Interpretation start Seed Cells treat Treat with Compound or DMSO start->treat cetsa Cellular Thermal Shift Assay (CETSA) treat->cetsa Heat Gradient ms_prep Prepare Lysate for MS treat->ms_prep pathway Pathway Analysis treat->pathway wb Western Blot cetsa->wb Quantify Soluble Protein ms Mass Spectrometry ms_prep->ms LC-MS/MS downstream_wb Downstream Western Blot pathway->downstream_wb Probe Downstream Targets cetsa_data Thermal Shift Analysis wb->cetsa_data ms_data Covalent Adduct Confirmation ms->ms_data pathway_data Functional Effect Confirmation downstream_wb->pathway_data

Caption: Overall experimental workflow for target engagement assessment.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol details the procedure for performing a CETSA experiment to determine the thermal stabilization of a target protein in response to treatment with this compound.

Materials:

  • Cell culture medium, flasks, and plates

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membranes and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 10 cm dishes or 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail to a concentration of approximately 2 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) using a thermal cycler. Include an unheated control (room temperature).[9]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh tubes.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.[6]

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[14][15]

Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the steps for identifying the covalent adduct of this compound with its target protein.

Materials:

  • Cell lysate from treated and untreated cells (as prepared in Protocol 1, without the heat treatment step)

  • Affinity purification reagents for the target protein (if necessary)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Preparation:

    • Lyse cells treated with the compound or DMSO as described in Protocol 1.

    • If the target protein is of low abundance, perform immunoprecipitation or affinity purification to enrich for the protein of interest.

    • For intact protein analysis, desalt the protein sample.

    • For bottom-up analysis, denature the protein, reduce disulfide bonds with DTT, and alkylate cysteine residues with IAM.

  • Enzymatic Digestion (for Bottom-Up Analysis):

    • Digest the protein sample with trypsin overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the sample into an LC-MS/MS system. The peptides will be separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.

    • For intact protein analysis, acquire full MS scans to detect the mass of the unmodified and modified protein.

    • For bottom-up analysis, the mass spectrometer will perform data-dependent acquisition, acquiring MS1 scans to measure peptide masses and MS2 scans to fragment peptides for sequencing.[1][17]

  • Data Analysis:

    • Intact Protein: Compare the deconvoluted mass spectra of the protein from the DMSO- and compound-treated samples. A mass increase corresponding to the molecular weight of the bound fragment of this compound confirms covalent modification.

    • Bottom-Up Proteomics: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against a protein database.[1] Specify a variable modification on nucleophilic residues (Cys, Lys, His) corresponding to the mass of the compound's reactive fragment. The software will identify the specific peptide and amino acid residue that is covalently modified.[17]

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: CETSA Western Blot Densitometry Data

Temperature (°C)DMSO Control (Normalized Intensity)10 µM Compound (Normalized Intensity)
421.001.00
460.950.98
500.780.92
540.450.85
580.150.65
620.050.30

Normalized Intensity: Band intensity at each temperature normalized to the intensity at the lowest temperature.

Table 2: Mass Spectrometry Adduct Analysis

Analysis TypeSampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Conclusion
Intact ProteinDMSO Control50,000.050,000.2N/AUnmodified
Intact Protein10 µM Compound50,190.050,190.4+190.2Covalent Adduct
Bottom-UpModified Peptide1234.561234.58+190.0Adduct on Cys-123

Note: Masses are hypothetical and should be replaced with actual experimental data. The mass shift corresponds to the fragment of this compound that remains bound after reacting and losing the bromine atom.

Hypothetical Signaling Pathway Analysis

To illustrate how to assess the functional consequences of target engagement, let's assume that the target of this compound is a hypothetical kinase, "Target Kinase A," which is an upstream activator of the MEK/ERK pathway. By inhibiting Target Kinase A, the compound should decrease the phosphorylation of ERK.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor TKA Target Kinase A MEK MEK TKA->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation TF->Proliferation inhibitor 6-(2-Bromoacetyl)-3,4- dihydro-1H-quinoline-2-one inhibitor->TKA Covalent Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

To test this hypothesis, a Western blot experiment would be performed on lysates from cells treated with the compound or DMSO. The blot would be probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A significant decrease in the p-ERK/Total ERK ratio in the compound-treated sample would provide strong functional evidence of target engagement and inhibition.

References

Application Notes and Protocols: Derivatization of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a versatile starting material for the synthesis of novel quinolinone derivatives. The presence of a reactive α-bromoacetyl group provides a key site for chemical modification, allowing for the introduction of diverse functionalities. This enables the exploration of structure-activity relationships (SAR), a critical process in drug discovery that aims to identify the chemical features responsible for a compound's biological activity and to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in SAR studies.

Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the α-bromoacetyl group and the secondary amine of the dihydroquinolinone ring.

  • Modification of the α-Bromoacetyl Group: The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents by reacting with different nucleophiles, such as amines, thiols, and alcohols.

  • N-Alkylation/N-Acylation: The nitrogen atom of the dihydroquinolinone ring can be alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of Amine Derivatives via Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: N-Alkylation of the Dihydroquinolinone Ring

This protocol describes a general procedure for the N-alkylation of the dihydroquinolinone ring using an alkyl halide.

Materials:

  • 6-(substituted-acetyl)-3,4-dihydro-1H-quinoline-2-one derivative (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • To a suspension of sodium hydride (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 6-(substituted-acetyl)-3,4-dihydro-1H-quinoline-2-one derivative (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

  • Characterize the final product by spectroscopic methods.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of synthesized derivatives to illustrate a typical SAR study. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a hypothetical kinase target.

Compound IDR¹ (at N1)R² (at C6-acetyl)IC₅₀ (nM)
1 HBr>10000
2a H-N(CH₃)₂850
2b H-Morpholino520
2c H-Piperidino610
2d H-NH-Ph350
2e H-NH-(4-Cl-Ph)120
3a -CH₃-N(CH₃)₂750
3b -CH₃-Morpholino480
3c -CH₃-NH-(4-Cl-Ph)95
3d -Bn-NH-(4-Cl-Ph)150

Interpretation of Hypothetical SAR:

  • The parent compound 1 is inactive.

  • Introduction of various amine substituents at the R² position (compounds 2a-2e ) generally leads to an increase in activity.

  • Aromatic amines at R² (e.g., 2d , 2e ) appear to be more potent than aliphatic cyclic amines.

  • An electron-withdrawing substituent on the phenyl ring at R² (e.g., chloro in 2e ) further enhances potency.

  • N-methylation at the R¹ position (compounds 3a-3c ) shows a modest improvement in activity compared to their N-H counterparts.

  • A larger N-benzyl group at R¹ (3d ) is less tolerated than a smaller N-methyl group.

Visualizations

SAR_Workflow Start 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Deriv Derivatization (e.g., Amination) Start->Deriv R-NH₂ Library Library of Derivatives Deriv->Library Screen Biological Screening Library->Screen Assay SAR Structure-Activity Relationship Analysis Screen->SAR IC₅₀ Data Lead Lead Optimization SAR->Lead

Caption: General workflow for a structure-activity relationship study.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Inhibitor Quinolinone Derivative Inhibitor->RAF Inhibition Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Troubleshooting & Optimization

"troubleshooting solubility issues of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. Is this expected?

A1: Yes, this is a common challenge. This compound, like many quinolinone derivatives, is a heterocyclic aromatic compound with a structure that suggests low aqueous solubility.[1] Compounds with high lipophilicity and strong crystal lattice energy often exhibit poor solubility in water-based solutions.[2]

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. Why is this happening?

A2: This phenomenon is known as "precipitation upon dilution."[2] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations.[3][4] However, when the concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[2]

Q3: How can the solid form of the compound affect its solubility?

A3: The solid-state properties of a compound are crucial for its solubility. Different solid forms, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates. Generally, amorphous forms are more soluble than their crystalline counterparts because they lack a structured crystal lattice that requires energy to break.[2]

Q4: What are the primary strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance solubility. These include:

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility.[2][5][6]

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6]

  • Solubilizing Excipients: The addition of surfactants or cyclodextrins can help keep hydrophobic compounds in solution.[1]

  • Structural Modification: While not a simple laboratory adjustment, modifying the chemical structure is a strategy used in drug development to improve solubility.[3][7]

Troubleshooting Guides

Guide 1: Initial Solubility Assessment and Optimization

If you are encountering solubility issues, a systematic approach can help identify and resolve the problem.

Step 1: Visual Inspection

  • Observation: After attempting to dissolve the compound, do you see any visible particles, cloudiness, or a film on the container's surface?[2]

  • Action: If so, this confirms poor solubility. Proceed with the following steps to quantify and improve it.[2]

Step 2: Basic Solubility Testing in Different Solvents

  • Recommendation: The most common initial step is to create a high-concentration stock solution in an organic solvent.[1]

  • Primary Solvent: Anhydrous, high-purity DMSO is the most widely used solvent for this purpose.[1][8]

  • Alternative Solvents: If DMSO is not suitable for your assay, consider other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[1]

Guide 2: Optimizing the Dilution Process

To avoid precipitation when diluting your DMSO stock into an aqueous buffer, consider the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise approach. First, add the required volume of your DMSO stock to a small amount of a co-solvent and mix well. Then, add the aqueous buffer to this mixture incrementally while vortexing.[5]

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO and any other co-solvents is compatible with your experimental system (e.g., below 1% to avoid off-target effects in many cell-based assays).[2]

Guide 3: pH Adjustment and Use of Co-solvents

pH Adjustment While this compound is not strongly ionizable, slight pH adjustments to your buffer can still influence its stability and interactions in solution. It is recommended to test a range of pH values (e.g., 6.5, 7.4, 8.0) to see if it improves solubility.[1]

Co-solvent Systems Adding a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can help maintain the solubility of your compound.

Data Presentation

The following tables provide an example of how to structure the results of a solubility screening study.

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Soluble Concentration (mM)Observations
Water< 0.1Insoluble, visible particles
PBS (pH 7.4)< 0.1Insoluble, cloudy suspension
DMSO> 100Clear solution
Ethanol10Clear solution
Methanol5Clear solution

Table 2: Kinetic Solubility in Aqueous Buffer with Co-solvents

Aqueous Buffer (PBS, pH 7.4)Co-solventFinal Co-solvent Conc. (%)Maximum Soluble Compound Conc. (µM)
PBSDMSO15
PBSEthanol12
PBSDMSO/Ethanol (1:1)17

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[5]

  • Gentle Heating (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.[5]

  • Sonication (Optional): After warming, sonicate the vial for 5-10 minutes to aid dissolution.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol determines the concentration at which the compound begins to precipitate from an aqueous buffer.

  • Prepare Compound Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.[2]

  • Dispense Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.[2]

  • Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer. This will result in a final DMSO concentration of 1%.[2]

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[2]

  • Measure Turbidity: Use a nephelometer to measure the light scattering in each well.[9]

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[2]

Visualizations

G Troubleshooting Workflow for Solubility Issues A Start: Compound Insoluble in Aqueous Buffer B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute Stock into Aqueous Buffer B->C D Precipitation Observed? C->D E Yes D->E Yes F No D->F No H Optimize Dilution Protocol (e.g., stepwise addition) E->H G Proceed with Experiment F->G I Still Precipitates? H->I J Yes I->J Yes K No I->K No L Modify Aqueous Buffer J->L K->G M Option 1: pH Adjustment L->M N Option 2: Add Co-solvent (e.g., Ethanol) L->N O Option 3: Add Surfactant (e.g., Tween-80) L->O P Re-test Solubility M->P N->P O->P

Caption: Troubleshooting workflow for addressing solubility issues.

G Experimental Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Compound Stock in DMSO B Serially Dilute Stock in DMSO A->B D Add 2 µL of Diluted Compound Stock to Wells B->D C Dispense 198 µL Aqueous Buffer into 96-well Plate C->D E Incubate for 2 hours with Shaking D->E F Measure Turbidity using Nephelometer E->F G Determine Highest Concentration without Precipitation F->G

Caption: Workflow for determining kinetic solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Protein Labeling with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their protein labeling experiments with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the protein labeling process in a question-and-answer format.

Issue 1: Low or No Labeling Efficiency

Question: I am observing very low or no labeling of my target protein. What are the potential causes and how can I resolve this?

Answer: Low labeling efficiency can stem from several factors related to the protein, the labeling reagent, or the reaction conditions.

  • Suboptimal pH: The reaction of the bromoacetyl group with a cysteine thiol is most efficient at a slightly basic pH, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.

    • Recommendation: Ensure your reaction buffer is within a pH range of 7.2-8.5. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices. Avoid buffers containing primary amines like Tris, as they can compete with the labeling reaction.[1]

  • Presence of Competing Thiols: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol in the reaction buffer will compete with the protein's cysteine residues for the labeling reagent.

    • Recommendation: Remove any reducing agents from the protein solution before adding the bromoacetyl reagent. This can be achieved through dialysis or by using a desalting column.[2][3]

  • Inaccessible Cysteine Residues: The target cysteine residue may be buried within the three-dimensional structure of the protein, making it inaccessible to the labeling reagent.

    • Recommendation: Consider performing the labeling reaction under partially denaturing conditions to expose the cysteine residue. However, be mindful that this could affect the protein's activity.

  • Oxidized Cysteine Residues: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with the bromoacetyl group.

    • Recommendation: If your protein contains disulfide bonds that need to be reduced to expose the target cysteine, pre-treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a good option as it does not need to be removed before labeling with haloacetyl reagents.[2]

  • Degraded Labeling Reagent: this compound is susceptible to hydrolysis.

    • Recommendation: Prepare the stock solution of the labeling reagent immediately before use in an anhydrous solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles.

Issue 2: Off-Target Labeling and Lack of Specificity

Question: I am observing labeling of residues other than cysteine, or multiple labeling events on my protein. How can I improve the specificity of the reaction?

Answer: Off-target labeling can occur, particularly with other nucleophilic amino acid residues, if the reaction conditions are not optimized.

  • High pH: At pH values above 8.5, the ε-amino group of lysine becomes deprotonated and more nucleophilic, leading to potential side reactions. The imidazole side chain of histidine can also be alkylated at pH values above 6.

    • Recommendation: To enhance specificity for cysteine, maintain the reaction pH between 7.2 and 8.0. If histidine modification is a concern, performing the reaction at a pH closer to 7.0 can minimize this side reaction.

  • Excessive Molar Ratio of Labeling Reagent: A high molar excess of the bromoacetyl reagent can drive reactions with less nucleophilic residues.

    • Recommendation: Titrate the molar ratio of the labeling reagent to the protein to find the optimal balance between labeling efficiency and specificity. Start with a lower molar excess (e.g., 5:1 or 10:1) and gradually increase it.[1]

  • Prolonged Reaction Time: Longer incubation times can lead to the accumulation of side-products.

    • Recommendation: Monitor the progress of the labeling reaction over time and quench the reaction once a sufficient level of labeling is achieved.

Issue 3: Protein Aggregation or Precipitation During Labeling

Question: My protein is aggregating or precipitating out of solution during the labeling reaction. What can I do to prevent this?

Answer: Protein aggregation can be triggered by changes in the protein's surface properties or suboptimal reaction conditions.

  • High Protein Concentration: High concentrations of the protein can increase the likelihood of intermolecular interactions and aggregation.

    • Recommendation: Reduce the protein concentration. A starting concentration of 1-2 mg/mL is often a good starting point.[1]

  • Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can significantly impact protein stability.

    • Recommendation: Ensure the pH of the reaction buffer is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain solubility. Consider adding stabilizing excipients if necessary.[1]

  • High Concentration of Organic Solvent: The labeling reagent is typically dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the reaction mixture can lead to protein denaturation and aggregation.

    • Recommendation: Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes promote protein unfolding and aggregation.

    • Recommendation: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary target for protein labeling with this compound?

The primary target for the bromoacetyl group is the sulfhydryl (thiol) group of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the deprotonated thiol (thiolate) attacks the carbon atom attached to the bromine, forming a stable thioether bond.

Q2: What are the potential side reactions when using this bromoacetyl compound?

While highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues under non-ideal conditions. The most common off-target residues are:

  • Histidine: The imidazole side chain of histidine can be alkylated, with reactivity increasing at pH values above 6.

  • Lysine: The ε-amino group of lysine can react, but this is generally a slower reaction and typically only becomes significant at higher pH (>8.5) where the amine is deprotonated.

  • Methionine: The thioether side chain of methionine can also be alkylated, especially with prolonged reaction times or high concentrations of the bromoacetyl reagent.

Q3: How does pH affect the selectivity of the labeling reaction?

pH is a critical parameter for controlling the selectivity of the reaction:

  • Slightly Acidic to Neutral (pH 6.5-7.2): In this range, the reaction with cysteine is still favorable, while the reactivity with lysine is minimized.

  • Slightly Basic (pH 7.2-8.5): This is the optimal range for targeting cysteine residues, as a significant portion of the cysteine thiols are in the more reactive thiolate form.

  • Basic (pH > 8.5): At higher pH values, the reactivity of lysine's ε-amino group increases significantly, leading to a higher likelihood of off-target labeling.

Q4: How should I prepare and store the this compound reagent?

It is recommended to prepare a stock solution of the reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The reagent is sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q5: How can I quench the labeling reaction?

To stop the labeling reaction, you can add a low molecular weight thiol-containing compound, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM.[3] This will react with and consume any unreacted bromoacetyl reagent.

Data Presentation

Table 1: Recommended Starting Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations may increase the risk of aggregation.
Molar Ratio (Reagent:Protein) 5:1 to 20:1Start with a lower ratio and optimize for your specific protein.[1][3]
Reaction Buffer PBS or HEPESAvoid buffers with primary amines (e.g., Tris).
pH 7.2 - 8.0Optimal for cysteine-specific labeling.
Reaction Temperature 4°C to 25°CLower temperatures may improve protein stability.
Reaction Time 2 - 4 hours at 25°C or overnight at 4°CMonitor reaction progress to determine the optimal time.[3]
Organic Solvent (e.g., DMSO, DMF) < 10% (v/v)To avoid protein denaturation and precipitation.[1]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low/No Labeling Suboptimal pH, Competing thiols, Inaccessible cysteine, Oxidized cysteine, Degraded reagentOptimize pH to 7.2-8.0, Remove reducing agents, Use denaturants (with caution), Pre-reduce with TCEP, Use fresh reagent stock
Off-Target Labeling High pH, High molar ratio, Long reaction timeLower pH to 7.2-7.5, Titrate molar ratio downwards, Reduce incubation time
Protein Aggregation High protein concentration, Suboptimal buffer, High organic solvent, High temperatureLower protein concentration, Adjust buffer pH away from pI, Keep organic solvent <10%, React at a lower temperature

Experimental Protocols

Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein

  • Protein Preparation: a. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. c. If a reducing agent other than TCEP was used, remove it using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: a. Add the desired molar excess (e.g., 10-fold) of the labeling reagent stock solution to the protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.

  • Quenching the Reaction (Optional): a. To stop the reaction, add a thiol-containing reagent like 2-mercaptoethanol or DTT to a final concentration of 10-20 mM. b. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: a. Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

  • Characterization: a. Determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the label has a distinct absorbance). b. Assess the purity and integrity of the labeled protein using SDS-PAGE.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis protein_prep Protein Preparation (1-5 mg/mL in PBS, pH 7.4) reduction Disulfide Reduction (optional) (10x TCEP, 30-60 min) protein_prep->reduction If disulfides are present labeling Incubation (2-4h at RT or overnight at 4°C) protein_prep->labeling reagent_prep Reagent Preparation (10 mM stock in DMSO/DMF) reagent_prep->labeling desalting1 Buffer Exchange (if needed) reduction->desalting1 If reducing agent is not TCEP desalting1->labeling quenching Quenching (optional) (10-20 mM DTT/BME) labeling->quenching purification Purification (Desalting Column/Dialysis) labeling->purification If not quenching quenching->purification characterization Characterization (MS, SDS-PAGE) purification->characterization

Caption: Workflow for protein labeling with this compound.

troubleshooting_logic cluster_low_labeling Low/No Labeling cluster_off_target Off-Target Labeling cluster_aggregation Protein Aggregation start Problem Observed check_ph Check pH (7.2-8.0?) start->check_ph check_ph_high pH > 8.0? start->check_ph_high check_conc Protein Conc. Too High? start->check_conc check_thiols Competing Thiols Present? check_ph->check_thiols check_reagent Reagent Fresh? check_thiols->check_reagent check_ratio Molar Ratio Too High? check_ph_high->check_ratio check_time Reaction Time Too Long? check_ratio->check_time check_solvent Organic Solvent > 10%? check_conc->check_solvent check_temp Temperature Too High? check_solvent->check_temp

Caption: Troubleshooting decision tree for common protein labeling issues.

reaction_pathway cluster_conditions Reaction Conditions cluster_products Products protein Protein-SH (Cysteine Thiol) labeled_protein Protein-S-Ac-Quinolinone (Thioether Bond) protein->labeled_protein reagent Br-Ac-Quinolinone reagent->labeled_protein conditions pH 7.2-8.0 conditions->labeled_protein hbr HBr

Caption: Reaction pathway for cysteine labeling with the bromoacetyl reagent.

References

"preventing non-specific binding of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. This guide provides troubleshooting advice and detailed protocols to help you mitigate non-specific binding and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a chemical compound featuring a bromoacetyl group. This group is an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues on proteins, such as cysteine, lysine, or histidine.[1][2][3] While this reactivity is useful for creating highly potent, long-lasting inhibitors or probes, it also carries the risk of non-specific binding.[1][2] Non-specific binding occurs when the compound reacts with unintended proteins in your assay, which can lead to high background signals, false positives, and misinterpretation of data.[4][5][6]

Q2: I'm observing a high background signal in my fluorescence-based assay. How can I reduce it?

A high background signal is a common issue when working with reactive compounds.[4][7][8] It often indicates that the compound is binding non-specifically to assay components or that the concentration is too high.

Troubleshooting Steps:

  • Reduce Compound Concentration: The simplest first step is to perform a concentration-response (titration) experiment to find the lowest effective concentration that still provides a sufficient signal-to-noise ratio.

  • Incorporate Blocking Agents: Add a blocking agent to your assay buffer to saturate non-specific binding sites.[4][5]

  • Optimize Incubation Time: Reducing the incubation time can minimize the opportunity for the compound to react with off-target molecules.[9]

  • Increase Wash Steps: Thoroughly wash away any unbound compound after the incubation step to reduce background signal.[4][9]

  • Use Appropriate Controls: Include a control with a non-reactive analog of your compound (if available) to determine if the observed effects are due to the covalent warhead.[10]

Troubleshooting Guide: High Background Signal

Use the following decision tree to diagnose and resolve high background issues in your assay.

G start High Background Signal Observed check_conc Is Compound Concentration Optimized? start->check_conc titrate Action: Perform Concentration Titration (See Protocol 1) check_conc->titrate No check_blocking Is a Blocking Agent Being Used? check_conc->check_blocking Yes titrate->check_blocking add_blocking Action: Add Blocking Agent (See Table 1) check_blocking->add_blocking No check_incubation Is Incubation Time Optimized? check_blocking->check_incubation Yes add_blocking->check_incubation reduce_time Action: Perform Time-Course Experiment to Reduce Time check_incubation->reduce_time No check_wash Are Wash Steps Sufficient? check_incubation->check_wash Yes reduce_time->check_wash increase_wash Action: Increase Number and/or Duration of Washes check_wash->increase_wash No solution Problem Resolved check_wash->solution Yes increase_wash->solution

Caption: Troubleshooting flowchart for high background signal.

Q3: How do I choose the right blocking agent for my assay?

The choice of blocking agent depends on the assay format and the nature of the interacting components. Protein-based blockers are common, but synthetic polymers and detergents can also be effective.[5]

Blocking AgentTypical Working ConcentrationCommon Assay TypesAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)ELISA, Western Blot, IHCInexpensive, readily available.[5][11]Batch-to-batch variability, potential for cross-reactivity.[5][11]
Non-fat Dry Milk 3 - 5% (w/v)Western BlotVery effective at blocking, inexpensive.Contains phosphoproteins and biotin, which can interfere with some detection systems.
Casein 0.5 - 2% (w/v)ELISA, Western BlotEffective blocker, low in cross-reactivity.Can mask some epitopes.
Normal Serum 5 - 20% (v/v)IHC, ICCReduces non-specific binding from secondary antibodies by blocking Fc receptors.[12]Must be from the same species as the secondary antibody.[12]
Tween-20 0.05 - 0.1% (v/v)ELISA, Western Blot (in wash buffers)Reduces surface tension and hydrophobic interactions.Not a primary blocking agent; used to reduce background during washes.
Synthetic Polymers (e.g., PVP, PEG) VariesImmunoassaysAnimal-product-free, low variability.[5][11]May be more expensive, less universally effective than protein blockers.

Table 1. Comparison of common blocking agents used to reduce non-specific binding.

Q4: My compound appears to bind to many proteins in a complex mixture (e.g., cell lysate). How can I improve its specificity?

When a reactive compound labels multiple proteins, it indicates a lack of specificity, which can be addressed by optimizing experimental conditions.

  • Optimize Potency and Reactivity: The goal is to find a balance where the compound is potent enough to bind its intended target but not so reactive that it binds indiscriminately. This often involves a trade-off between the compound's intrinsic reactivity and its binding affinity for the target.[13]

  • Pre-clear Lysate: Before adding your compound, you can pre-clear the lysate by incubating it with beads or a surface to remove proteins that non-specifically adhere to them.

  • Use a Scavenger: Introduce a nucleophilic scavenger like glutathione or DTT to quench the reaction and consume excess reactive compound after a specific incubation period. This can help limit off-target reactions.[1]

  • Competition Experiment: Pre-incubate the lysate with a high concentration of a known non-covalent binder for your target. If your covalent compound's binding to the target is reduced, it provides evidence of on-target activity.

Q5: How can I confirm that my compound is forming a covalent bond with its target?

Demonstrating covalent bond formation is crucial for validating your compound's mechanism of action.[14][15]

Key Methods:

  • Washout Experiment: This is a cell-based or biochemical assay to see if the compound's effect persists after it has been removed from the surrounding media.[10][14] A sustained effect post-washout suggests an irreversible, covalent interaction.[10]

  • Mass Spectrometry (MS): The most direct method. Analyzing the target protein by MS after incubation with the compound can reveal a mass shift corresponding to the addition of the compound, providing definitive proof of a covalent adduct.[14][16]

  • Site-Directed Mutagenesis: Mutate the suspected target amino acid (e.g., Cysteine to Serine).[17] The loss of compound binding or activity in the mutant protein provides strong evidence for a specific covalent interaction at that site.[17]

  • Time-Dependence of Inhibition: For covalent inhibitors, the IC50 value will typically decrease with longer pre-incubation times as more of the target becomes irreversibly modified.[10]

Experimental Protocols

Protocol 1: Compound Concentration Titration for a Fluorescence Assay

This protocol helps determine the optimal compound concentration to maximize the signal-to-noise ratio.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 2x serial dilution of compound in assay buffer (e.g., 100µM to 0.1µM) prep2 Prepare wells with target protein and necessary assay components prep1->prep2 prep3 Prepare 'No Compound' (background) and 'No Target' (autofluorescence) controls prep2->prep3 exp1 Add compound dilutions to wells prep3->exp1 exp2 Incubate for a fixed time (e.g., 60 min at RT) exp1->exp2 exp3 Read fluorescence on a plate reader exp2->exp3 an1 Subtract background from all readings exp3->an1 an2 Plot Fluorescence vs. [Compound] an1->an2 an3 Calculate Signal-to-Noise (S/N) ratio for each concentration an2->an3 an4 Select lowest concentration in the plateau phase with high S/N an3->an4

Caption: Workflow for optimizing compound concentration.

Protocol 2: Washout Experiment to Confirm Covalent Binding

This cell-based protocol assesses the reversibility of your compound's effect.[10]

G cluster_treatment Treatment Phase cluster_groups Experimental Groups cluster_incubation Incubation & Analysis start Seed cells and allow to adhere overnight treat Treat cells with compound (e.g., 10x IC50) and vehicle control (DMSO) for 1-2 hours start->treat washout Washout Group: Remove media, wash 3x with warm PBS, add fresh compound-free media treat->washout continuous Continuous Group: Replace media with fresh media containing the same compound concentration treat->continuous incubate Incubate cells for various time points (e.g., 4, 8, 24 hours) washout->incubate continuous->incubate analyze Assess biological effect at each time point (e.g., Western blot for target pathway, cell viability assay) incubate->analyze end Sustained effect in Washout Group indicates covalent binding analyze->end

Caption: Workflow for a cell-based washout experiment.[10]

References

"stability of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in different solvent systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. The information addresses common stability issues that may be encountered during experimental procedures.

Troubleshooting Guide

Users encountering unexpected results or degradation of this compound can refer to the following guide to identify and resolve potential issues.

Problem Potential Cause Suggested Solution
Loss of compound activity or appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Hydrolysis: The bromoacetyl group is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This can lead to the formation of the corresponding hydroxyacetyl derivative.- Use anhydrous solvents for sample preparation and storage.- If aqueous solutions are necessary, prepare them fresh and use them immediately.- Maintain a neutral pH if possible; the stability of the quinoline scaffold can be pH-dependent.[1][2][3]
Reaction with Nucleophilic Solvents/Reagents: Solvents like methanol or ethanol can react with the bromoacetyl group (solvolysis). Buffers containing nucleophiles (e.g., Tris, amines) can also lead to degradation.- Avoid using nucleophilic solvents for prolonged periods.- If a buffer is required, consider non-nucleophilic options like phosphate or HEPES at a neutral pH.
Discoloration of the solution (e.g., turning yellow or brown) Oxidation: The quinolinone ring system may be susceptible to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents.- Prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil.- For long-term storage, consider purging the solvent and the vial headspace with an inert gas (e.g., argon or nitrogen).
Photodegradation: Quinolinone derivatives can be sensitive to light, leading to the formation of degradation products.[4]- Conduct experiments under low-light conditions whenever possible.- Store stock solutions and samples in the dark.
Precipitation of the compound from the solution Poor Solubility: The compound may have limited solubility in certain solvent systems, especially upon changes in temperature or pH.- Determine the solubility of the compound in various solvents before preparing stock solutions.- If using a mixed solvent system, ensure the compound remains soluble throughout the experiment.- For aqueous solutions, the solubility of quinoline derivatives can be highly dependent on pH.[1][2][3]
Degradation to a less soluble product: A degradation product may be less soluble than the parent compound, leading to precipitation.- Analyze the precipitate to identify its chemical structure.- Follow the recommendations for preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C and protected from light.

Q2: In which solvents is this compound most stable?

Q3: How can I monitor the stability of the compound in my experimental setup?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[5][6] This method should be able to separate the parent compound from its potential degradation products. Regular analysis of your sample over the course of the experiment will allow you to monitor for any degradation.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathways are likely to involve the bromoacetyl group. Potential degradation products include:

  • Hydrolysis product: 6-(2-Hydroxyacetyl)-3,4-dihydro-1H-quinoline-2-one, formed by the reaction with water.

  • Solvolysis products: If dissolved in alcohols (e.g., methanol, ethanol), the corresponding alkoxyacetyl derivatives can form.

  • Oxidation products: Degradation of the quinolinone ring system may occur under oxidative stress.

Q5: How does pH affect the stability of this compound?

A5: The stability of the quinolinone ring can be influenced by pH.[1][2][3][7] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the bromoacetyl group. It is advisable to maintain a near-neutral pH for aqueous solutions.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable, such as acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the stock solution in an oven at 70°C for 48 hours, protected from light.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

  • A photodiode array (PDA) detector is useful for assessing peak purity and identifying potential degradation products.

Illustrative Stability Data in Different Solvents

The following table presents hypothetical stability data for this compound to illustrate how such data might be presented. This is not based on experimental results.

Solvent System Condition Time (hours) Remaining Compound (%) Major Degradation Product
Acetonitrile (anhydrous)Room Temperature, Dark72>99Not Detected
MethanolRoom Temperature, Dark24856-(2-Methoxyacetyl)-3,4-dihydro-1H-quinoline-2-one
Water (pH 7)Room Temperature, Dark8906-(2-Hydroxyacetyl)-3,4-dihydro-1H-quinoline-2-one
0.1 M HCl (aqueous)60°C4656-(2-Hydroxyacetyl)-3,4-dihydro-1H-quinoline-2-one
0.1 M NaOH (aqueous)Room Temperature250Multiple degradation products
AcetonitrileUV Light (254 nm)678Photodegradation products

Visualizations

Troubleshooting Workflow for Compound Instability

start Instability Observed (e.g., peak loss, new peaks) check_solvent Check Solvent System start->check_solvent check_conditions Review Experimental Conditions start->check_conditions is_aqueous Aqueous or Protic Solvent? check_solvent->is_aqueous is_nucleophilic Nucleophilic Buffer/Reagent? check_solvent->is_nucleophilic light_exposure Exposure to Light? check_conditions->light_exposure high_temp Elevated Temperature? check_conditions->high_temp hydrolysis Potential Hydrolysis/Solvolysis is_aqueous->hydrolysis Yes reaction Potential Reaction with Nucleophile is_nucleophilic->reaction Yes photodegradation Potential Photodegradation light_exposure->photodegradation Yes thermal_degradation Potential Thermal Degradation high_temp->thermal_degradation Yes solution1 Use Anhydrous Aprotic Solvent hydrolysis->solution1 solution2 Use Non-Nucleophilic Buffer reaction->solution2 solution3 Protect from Light photodegradation->solution3 solution4 Control Temperature thermal_degradation->solution4

Caption: Troubleshooting workflow for instability of this compound.

General Degradation Pathways

parent 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one hydrolysis Hydrolysis Product (Hydroxyacetyl derivative) parent->hydrolysis H2O, pH solvolysis Solvolysis Product (e.g., Methoxyacetyl derivative) parent->solvolysis ROH oxidation Oxidation Products parent->oxidation [O], hv photodegradation Photodegradation Products parent->photodegradation hv

Caption: Potential degradation pathways for this compound.

References

"mitigating side reactions of the bromoacetyl group with other amino acids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bromoacetyl chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and optimize your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of bromoacetyl reagents for labeling and crosslinking biomolecules.

Problem Possible Causes Recommended Solutions
Low Yield of Desired Product 1. Suboptimal pH: The reaction pH is not optimal for the selective reaction with the target amino acid (typically cysteine).[1] 2. Reagent Instability: The bromoacetyl reagent may have hydrolyzed or degraded. 3. Insufficient Reagent: The molar excess of the bromoacetyl reagent is too low.[2] 4. Steric Hindrance: The target functional group on the biomolecule is not easily accessible. 5. Competing Reactions: Side reactions with other nucleophilic amino acids are consuming the reagent.[3]1. pH Optimization: Carefully control the pH of the reaction. For selective labeling of cysteine, a pH range of 7.0-8.5 is generally recommended.[1] Use a stable buffer system. 2. Fresh Reagent: Prepare fresh solutions of the bromoacetyl reagent immediately before use. 3. Molar Ratio Adjustment: Increase the molar excess of the bromoacetyl reagent. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific application.[4] 4. Denaturation/Unfolding: Consider partial denaturation of the protein under non-reducing conditions to improve accessibility of the target site. 5. See "Mitigation of Side Reactions" section below.
Presence of Multiple Products (Non-specific Labeling) 1. High pH: A pH above 8.5 can lead to increased reactivity with lysine and histidine residues.[5] 2. High Reagent Concentration: A large excess of the bromoacetyl reagent can drive reactions with less reactive amino acids.[2] 3. Prolonged Reaction Time: Longer reaction times can allow for the slower modification of non-target amino acids.1. pH Control: Maintain the reaction pH between 7.0 and 8.5 for cysteine-specific modification. For targeting histidine, a lower pH of around 6.0 can be used, though this will also decrease the reaction rate with cysteine.[5] 2. Titrate Reagent: Perform a titration experiment to determine the lowest effective concentration of the bromoacetyl reagent that provides sufficient labeling of the target site. 3. Time-Course Analysis: Monitor the reaction over time to determine the optimal reaction time that maximizes target labeling while minimizing side products.
Protein Precipitation During Reaction 1. Change in Protein pI: Modification of charged amino acid residues can alter the isoelectric point (pI) of the protein, leading to precipitation if the reaction pH is close to the new pI. 2. Reagent Solvent: The organic solvent used to dissolve the bromoacetyl reagent (e.g., DMSO, DMF) may be causing the protein to precipitate.1. Buffer Optimization: Ensure the reaction buffer has sufficient buffering capacity and is at a pH that is at least one unit away from the pI of both the unmodified and modified protein. 2. Solvent Addition: Add the bromoacetyl reagent solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. The final concentration of the organic solvent should typically be kept below 10% (v/v).
Loss of Biological Activity 1. Modification of Critical Residues: The bromoacetyl group may be reacting with amino acids in the active site or other functionally important regions of the protein.1. Site-Directed Mutagenesis: If the primary sequence is known, consider using site-directed mutagenesis to remove reactive amino acids from critical regions, if possible. 2. Protecting Groups: Utilize protecting groups for sensitive amino acids that are not the intended target of modification.[6][7][8] 3. Alternative Labeling Strategy: If side reactions cannot be sufficiently minimized, consider using a different crosslinking or labeling chemistry with a different selectivity profile.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most reactive with the bromoacetyl group?

The reactivity of amino acids with the bromoacetyl group is highly dependent on the nucleophilicity of their side chains and the reaction pH. The general order of reactivity is:

  • Cysteine (thiol group): The deprotonated thiolate form of cysteine is the most nucleophilic and therefore the most reactive towards the bromoacetyl group, forming a stable thioether bond.[9]

  • Histidine (imidazole group): The imidazole side chain of histidine is also nucleophilic and can be alkylated by the bromoacetyl group, particularly at pH values around 6.0 and above.[5]

  • Methionine (thioether group): The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium ion.

  • Lysine (ε-amino group): The primary amine of the lysine side chain can react with the bromoacetyl group, but this reaction is generally slower and becomes more significant at higher pH values (pH > 8.5) where the amine is deprotonated.[10]

  • Tyrosine (phenolic hydroxyl group): The hydroxyl group of tyrosine is generally less reactive but can be modified under certain conditions.

Q2: How does pH control the selectivity of the bromoacetyl reaction?

pH is the most critical parameter for controlling the selectivity of bromoacetyl reactions. By adjusting the pH, you can favor the reaction with a specific amino acid based on the pKa of its side chain.[1][5]

  • pH 7.0 - 8.5: This is the optimal range for targeting cysteine residues. In this range, a significant portion of cysteine thiols are in the highly reactive thiolate form, while the amino groups of lysine are still largely protonated and less reactive.[1]

  • pH ~6.0: At this pH, the imidazole ring of histidine is partially deprotonated and becomes more reactive, while the reactivity of cysteine is reduced.

  • pH > 8.5: In this range, the ε-amino group of lysine becomes significantly deprotonated and more nucleophilic, leading to a higher likelihood of non-specific labeling.[10]

Q3: What are protecting groups and how can they be used to mitigate side reactions?

Protecting groups are chemical moieties that can be reversibly attached to a functional group to block its reactivity.[6][7][8] In the context of bromoacetyl chemistry, protecting groups can be used to temporarily block the side chains of amino acids that you do not want to modify. For example, if you want to selectively label a cysteine residue in a protein that also contains a highly reactive histidine, you could use a protecting group for the histidine side chain. After the reaction with the bromoacetyl reagent is complete, the protecting group can be removed to restore the native amino acid. Common protecting groups for amino acid side chains include Trt, tBu, and Acm for cysteine, and Boc or Fmoc for lysine.[6][11]

Q4: How can I confirm that the bromoacetyl group has reacted with the intended amino acid?

Several analytical techniques can be used to confirm the site of modification:

  • Mass Spectrometry (MS): Intact protein MS can show an increase in mass corresponding to the addition of the bromoacetyl-containing moiety. Peptide mapping using LC-MS/MS after proteolytic digestion can pinpoint the exact amino acid residue that has been modified.

  • Amino Acid Analysis: After acid hydrolysis of the modified protein, the presence of S-carboxymethylcysteine would confirm reaction with a cysteine residue.[12]

  • Western Blotting: If the bromoacetyl reagent contains a tag (e.g., biotin, fluorescent dye), a western blot can be used to detect the labeled protein.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the bromoacetyl group.

Table 1: Relative Reactivity of Amino Acid Side Chains with Haloacetyl Reagents

Amino AcidReactive GroupRelative Reactivity (at optimal pH)Optimal pH Range for Reaction
CysteineThiol (-SH)++++7.0 - 8.5
HistidineImidazole+++~6.0
MethionineThioether++Neutral
Lysineε-Amino (-NH2)+> 8.5
TyrosinePhenolic Hydroxyl+/-> 9

Table 2: Second-Order Rate Constants for the Reaction of Iodoacetamide (an analog of bromoacetamide) with Amino Acids

Amino AcidRate Constant (k₂) (M⁻¹s⁻¹)
Cysteine~0.6

Note: The reaction rate for bromoacetamide is generally faster than for iodoacetamide.[9]

Experimental Protocols

Protocol 1: General Procedure for Bromoacetylation of a Protein with pH Control

  • Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or thiols (e.g., DTT).

  • pH Adjustment: Adjust the pH of the protein solution to the desired value (e.g., 7.5 for cysteine labeling) using small additions of 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

  • Reagent Preparation: Immediately before use, dissolve the bromoacetyl reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).

  • Reaction Initiation: Add the desired molar excess (e.g., 10-fold) of the bromoacetyl reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the reagent is light-sensitive.

  • Quenching: Quench the reaction by adding a small molecule containing a thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to consume any unreacted bromoacetyl reagent. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Analysis: Analyze the modified protein using SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful labeling and determine the extent of modification.

Protocol 2: Using Protecting Groups to Mitigate Side Reactions (Conceptual Outline)

  • Selection of Protecting Group: Choose an appropriate protecting group for the non-target amino acid that is stable under the conditions of the bromoacetylation reaction but can be removed under orthogonal conditions.[6][7][8]

  • Protection Reaction: React the protein with the chosen protecting group reagent according to established protocols. This step may require optimization of reaction conditions (pH, temperature, time, and reagent concentration).

  • Purification of Protected Protein: Remove the excess protecting group reagent and byproducts.

  • Bromoacetylation: Perform the bromoacetylation reaction on the protected protein as described in Protocol 1.

  • Purification of Labeled Protein: Purify the bromoacetylated protein to remove unreacted bromoacetyl reagent.

  • Deprotection: Remove the protecting group using the specific deprotection conditions (e.g., change in pH, addition of a specific chemical).

  • Final Purification: Purify the final labeled protein to remove the deprotection reagents and cleaved protecting groups.

Visualizations

G cluster_main Bromoacetyl Reaction with Cysteine Protein_Cys Protein-SH (Cysteine) Thioether Protein-S-CH2-CO-R (Stable Thioether Bond) Protein_Cys->Thioether SN2 Reaction Bromoacetyl Br-CH2-CO-R (Bromoacetyl Reagent) Bromoacetyl->Thioether HBr HBr

Caption: Bromoacetyl reaction with a cysteine residue.

G cluster_workflow Workflow for Mitigating Bromoacetyl Side Reactions Start Start: Protein with multiple reactive residues pH_Control Step 1: pH Optimization (e.g., pH 7.0-8.5 for Cysteine) Start->pH_Control Protecting_Groups Step 2 (Optional): Introduce Protecting Groups for non-target residues pH_Control->Protecting_Groups Reaction Step 3: Bromoacetylation Reaction Protecting_Groups->Reaction Quench Step 4: Quench excess reagent Reaction->Quench Deprotection Step 5 (If applicable): Remove Protecting Groups Quench->Deprotection Purification Step 6: Purify final conjugate Deprotection->Purification Analysis Step 7: Analyze product (MS, HPLC) Purification->Analysis End End: Selectively Labeled Protein Analysis->End

Caption: Experimental workflow for mitigating side reactions.

G cluster_pathways Reaction Pathways of Bromoacetyl Group cluster_cys Cysteine (pH 7-8.5) cluster_his Histidine (pH > 6) cluster_lys Lysine (pH > 8.5) Bromoacetyl Bromoacetyl Reagent Cys Cysteine (-SH) Bromoacetyl->Cys His Histidine (Imidazole) Bromoacetyl->His Lys Lysine (-NH2) Bromoacetyl->Lys Cys_product Thioether Adduct Cys->Cys_product Fastest Reaction His_product Alkylated Histidine His->His_product Side Reaction Lys_product Alkylated Lysine Lys->Lys_product Side Reaction

Caption: Main and side reaction pathways.

References

Technical Support Center: Synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of the synthesis: Friedel-Crafts acylation and the subsequent bromination.

Stage 1: Friedel-Crafts Acylation of 3,4-dihydro-1H-quinoline-2-one

The initial step involves the acylation of 3,4-dihydro-1H-quinoline-2-one to yield 6-acetyl-3,4-dihydro-1H-quinoline-2-one.

Issue 1.1: Low or No Yield of 6-acetyl-3,4-dihydro-1H-quinoline-2-one

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Exposure to moisture can significantly decrease its activity.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is often required because it complexes with both the starting material and the ketone product.[1]
Inappropriate Solvent The choice of solvent can impact the reaction. Consider using a high-boiling, inert solvent.
Low Reaction Temperature While some Friedel-Crafts reactions can be performed at room temperature, gentle heating may be necessary to drive the reaction to completion.
Poor Quality Starting Material Verify the purity of the 3,4-dihydro-1H-quinoline-2-one. Impurities can interfere with the reaction.

Issue 1.2: Formation of Multiple Products (Isomers)

Potential Cause Troubleshooting Suggestion
Reaction Conditions Too Harsh High temperatures can sometimes lead to the formation of undesired isomers. Try running the reaction at a lower temperature for a longer duration.
Catalyst Choice Different Lewis acids can offer varying degrees of regioselectivity. Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide good yields at lower temperatures in some intramolecular Friedel-Crafts acylations.[2]
Stage 2: Bromination of 6-acetyl-3,4-dihydro-1H-quinoline-2-one

This step involves the bromination of the acetyl group to form the final product.

Issue 2.1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incorrect Brominating Agent For α-bromination of ketones, N-Bromosuccinimide (NBS) is often a good choice and can be easier to handle than liquid bromine.[3][4]
Decomposition of Product The bromoacetyl product may be sensitive to prolonged reaction times or high temperatures. Monitor the reaction closely by TLC and work it up promptly upon completion.
Incomplete Reaction Ensure a slight excess of the brominating agent is used. The reaction can be monitored by the disappearance of the starting material on TLC.

Issue 2.2: Bromination on the Aromatic Ring Instead of the Acetyl Group

Potential Cause Troubleshooting Suggestion
Reaction Conditions Favoring Electrophilic Aromatic Substitution The presence of a Lewis acid catalyst in excess can promote bromination of the aromatic ring.[5] For α-bromination of the acetyl group, the reaction is typically carried out under acidic conditions (e.g., with HBr or acetic acid) to facilitate enol formation, which is the nucleophile.[3]
Radical vs. Electrophilic Conditions For α-bromination using NBS, the reaction can proceed via a radical mechanism, often initiated by light or a radical initiator.[6] Ensure your reaction conditions are appropriate for the desired pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process:

  • Friedel-Crafts Acylation: 3,4-dihydro-1H-quinoline-2-one is acylated, usually with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (like aluminum chloride) to form 6-acetyl-3,4-dihydro-1H-quinoline-2-one.

  • Bromination: The resulting ketone is then brominated at the α-position of the acetyl group using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the final product.

Q2: How can I purify the final product?

A2: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed if recrystallization does not provide sufficient purity.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). Bromine is also highly corrosive and toxic. N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated area. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Q4: My TLC plate shows multiple spots after the bromination step. What could they be?

A4: Multiple spots on your TLC plate could indicate the presence of:

  • Unreacted 6-acetyl-3,4-dihydro-1H-quinoline-2-one.

  • The desired product, this compound.

  • Dibrominated product (at the α-position).

  • Product brominated on the aromatic ring.

You can try to optimize the reaction time and stoichiometry of the brominating agent to minimize side products.

Experimental Protocols

Protocol 1: Synthesis of 6-acetyl-3,4-dihydro-1H-quinoline-2-one (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add 3,4-dihydro-1H-quinoline-2-one (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Bromination)
  • Dissolve 6-acetyl-3,4-dihydro-1H-quinoline-2-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature. A few drops of HBr in acetic acid can be added to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

Synthesis_Pathway Start 3,4-dihydro-1H-quinoline-2-one Intermediate 6-acetyl-3,4-dihydro-1H-quinoline-2-one Start->Intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Product This compound Intermediate->Product Bromination (Br2, Acetic Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_acylation Friedel-Crafts Acylation Troubleshooting cluster_bromination Bromination Troubleshooting Acylation_Start Low Yield in Acylation? Check_Catalyst Check Catalyst Activity & Amount Acylation_Start->Check_Catalyst Yes Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Purity Verify Starting Material Purity Check_Temp->Check_Purity Bromination_Start Issue with Bromination? Wrong_Position Bromination at Wrong Position? Bromination_Start->Wrong_Position Yes Low_Yield_Br Low Yield? Bromination_Start->Low_Yield_Br No Adjust_Conditions Adjust to Acidic Conditions (Avoid Lewis Acids) Wrong_Position->Adjust_Conditions Check_Reagent Consider NBS as alternative Low_Yield_Br->Check_Reagent Monitor_Reaction Monitor by TLC to avoid decomposition Check_Reagent->Monitor_Reaction

References

Technical Support Center: Quenching Excess 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in labeling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the labeling reaction?

Quenching is a critical step to stop the labeling reaction by neutralizing the unreacted, excess this compound. This prevents non-specific labeling of your target molecule or other components in the reaction mixture over time, ensuring the specificity and reproducibility of your results. Unquenched reactions can lead to artifacts and inconsistent data, particularly in sensitive downstream applications.

Q2: What are the recommended quenching agents for this compound?

Thiol-containing reagents are the most common and effective quenchers for α-bromoacetyl compounds like this compound. The lone pair of electrons on the sulfur atom acts as a strong nucleophile, readily reacting with the electrophilic carbon of the bromoacetyl group to form a stable thioether bond.

Commonly used thiol-based quenchers include:

  • 2-Mercaptoethanol (β-mercaptoethanol, BME)

  • Dithiothreitol (DTT)

  • L-cysteine

Q3: How does the pH of the reaction mixture affect the quenching efficiency?

The efficiency of thiol-based quenching is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), and its concentration increases with pH. Therefore, quenching reactions are more rapid at neutral to slightly alkaline pH (pH 7.0-8.5).[1] At acidic pH, the thiol group remains protonated (-SH), reducing its nucleophilicity and slowing down the quenching reaction.[2]

Q4: Can other nucleophiles in my sample compete with the thiol quencher?

Yes, other nucleophilic functional groups, such as primary amines (e.g., lysine residues) and imidazoles (e.g., histidine residues), can potentially react with the bromoacetyl group. However, the reaction with thiols is significantly faster, especially at a pH around 7.[1] At higher pH values (e.g., pH 9.0), the reactivity of other nucleophiles increases, which could lead to non-specific side reactions if the quenching is not performed efficiently.[1]

Troubleshooting Guides

Issue 1: Incomplete Quenching or Continued Labeling After Quenching

Potential Causes:

  • Insufficient Quencher Concentration: The amount of quencher added is not enough to react with all the excess this compound.

  • Suboptimal pH: The pH of the reaction mixture is too acidic, slowing down the quenching reaction.

  • Short Incubation Time: The quenching reaction was not allowed to proceed for a sufficient amount of time.

  • Degraded Quenching Reagent: The thiol-based quenching reagent has oxidized and is no longer active.

Solutions:

  • Increase Quencher Concentration: Use a significant molar excess of the quenching agent relative to the initial concentration of the labeling reagent. A 10- to 50-fold molar excess is a common starting point.

  • Adjust pH: Ensure the pH of the reaction mixture is between 7.0 and 8.5 before adding the quencher. You can use a suitable buffer to maintain the pH.

  • Extend Incubation Time: Increase the incubation time for the quenching step. Typically, 30-60 minutes at room temperature is sufficient, but this may need optimization.

  • Use Fresh Quenching Reagent: Prepare fresh solutions of thiol-based quenchers immediately before use, as they are susceptible to oxidation.

Issue 2: Precipitation or Aggregation of the Labeled Product After Quenching

Potential Causes:

  • Change in Solubility: The addition of the quencher or the modification of the labeled molecule may alter its solubility properties.

  • High Concentration of Reactants: High concentrations of the labeling reagent, quencher, or the target molecule can sometimes lead to precipitation.

  • Cross-linking: In rare cases, if the quencher has multiple reactive groups, it could potentially cross-link labeled molecules.

Solutions:

  • Optimize Quencher Concentration: While an excess is needed, an extremely high concentration of the quencher might contribute to solubility issues. Titrate the quencher concentration to find the optimal balance.

  • Dilute the Reaction Mixture: Perform the quenching reaction in a more dilute solution.

  • Change Quenching Reagent: If precipitation persists, try a different thiol-based quencher (e.g., switch from DTT to 2-mercaptoethanol).

  • Purification: Immediately proceed to a purification step, such as size-exclusion chromatography or dialysis, to remove excess reagents and exchange the buffer to one in which the product is more soluble.

Data Presentation

Table 1: Recommended Quenching Conditions for Bromoacetyl Labeling Reactions

Parameter2-Mercaptoethanol (BME)Dithiothreitol (DTT)L-cysteine
Final Concentration 10-50 mM10-50 mM10-50 mM
Molar Excess (Quencher:Labeling Reagent) 10- to 50-fold10- to 50-fold10- to 50-fold
pH 7.0 - 8.57.0 - 8.57.0 - 8.5
Incubation Time 30-60 minutes30-60 minutes30-60 minutes
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Room Temperature (20-25°C)

Note: These are general guidelines. Optimal conditions may vary depending on the specific reaction and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess this compound in a Protein Labeling Reaction
  • Prepare Quenching Solution: Immediately before use, prepare a fresh stock solution of the chosen quenching agent (e.g., 1 M DTT or 1 M 2-mercaptoethanol in a suitable buffer).

  • pH Adjustment (Optional but Recommended): Check the pH of the labeling reaction mixture. If necessary, adjust the pH to between 7.0 and 8.5 using a suitable buffer (e.g., Tris-HCl or HEPES).

  • Add Quenching Agent: Add the quenching solution to the labeling reaction mixture to achieve the desired final concentration (e.g., 20 mM). Ensure thorough mixing.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Purification: Proceed immediately to the purification step (e.g., size-exclusion chromatography, dialysis, or spin filtration) to remove the excess quenching agent and unreacted labeling reagent.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_quenching Quenching cluster_purification Purification start Target Molecule + This compound reaction Incubate (e.g., 1-2 hours at RT) start->reaction add_quencher Add Thiol Quencher (e.g., DTT, BME) reaction->add_quencher Transfer quench_reaction Incubate (30-60 min at RT) add_quencher->quench_reaction purify Purify Labeled Product (e.g., SEC, Dialysis) quench_reaction->purify Transfer end Purified Labeled Product purify->end

Caption: Experimental workflow for labeling and quenching.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Quenching? cause1 Insufficient Quencher? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Short Incubation? start->cause3 solution1 Increase Quencher Concentration cause1->solution1 solution2 Adjust pH to 7.0-8.5 cause2->solution2 solution3 Extend Incubation Time cause3->solution3

Caption: Troubleshooting logic for incomplete quenching.

References

Technical Support Center: Addressing Precipitation of Quinolinone Derivatives in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of quinolinone derivative precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my quinolinone derivative precipitating in the cell culture medium?

A1: Precipitation of quinolinone derivatives is a common issue stemming from their inherent chemical properties. Key factors include:

  • Poor Aqueous Solubility: Many quinolinone derivatives are hydrophobic (lipophilic), meaning they have low solubility in water-based solutions like cell culture media.[1] Their rigid, aromatic structure can lead to the formation of a stable crystal lattice that is difficult to dissolve.[2]

  • Solvent Shock: A primary cause is the rapid dilution of a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), into the aqueous cell culture medium. This sudden change in solvent polarity can cause the compound to "crash out" of the solution.

  • High Concentration: The final concentration of the compound in the media may exceed its maximum solubility limit.

  • pH of the Media: The solubility of many quinolinone derivatives is pH-dependent. As weak bases, their solubility often increases in more acidic conditions.[2]

  • Temperature Shifts: Moving media from cold storage to a 37°C incubator can alter the solubility of the compound. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.

  • Interactions with Media Components: Salts, proteins (especially from Fetal Bovine Serum - FBS), and other components in the culture medium can interact with the compound, reducing its solubility.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell culture?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.[2] However, the tolerance can be cell line-specific. For example, some studies have shown that cell lines like MCF-7 and MDA-MB-231 can tolerate up to 1% DMSO for shorter incubation periods, though it may affect cell growth. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.[3]

Q3: Can I filter out the precipitate and still use the media for my experiment?

A3: Filtering the media to remove the precipitate is not recommended. The formation of a precipitate means the actual concentration of your quinolinone derivative in the solution is unknown and significantly lower than your intended concentration. This will lead to inaccurate and unreliable experimental results. The best approach is to address the cause of the precipitation to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Addition to Media

Observation: A cloudy appearance, turbidity, or visible particles form as soon as the quinolinone derivative stock solution is added to the cell culture medium.

Potential Cause Recommended Solution
Solvent Shock - Pre-warm the cell culture medium to 37°C before adding the compound. - Add the stock solution dropwise while gently swirling or vortexing the medium. - Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.
Concentration Exceeds Solubility - Lower the final concentration of the quinolinone derivative in the culture medium. - Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium.
Inadequate Mixing - Ensure thorough but gentle mixing immediately after adding the compound. Avoid vigorous shaking that could cause foaming.
Issue 2: Precipitate Forms Over Time in the Incubator

Observation: The medium is initially clear after adding the compound, but a precipitate appears after several hours or days of incubation.

Potential Cause Recommended Solution
Temperature-Dependent Solubility - Ensure the compound is fully dissolved in the pre-warmed medium before placing it in the incubator. - Minimize temperature fluctuations.
pH Shift in Media - Ensure the cell culture medium is properly buffered for the CO2 concentration in your incubator (e.g., using HEPES buffer for additional stability). - As cells metabolize, they can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.
Interaction with Media Components - Increase the percentage of Fetal Bovine Serum (FBS). Serum proteins like albumin can bind to and help solubilize hydrophobic compounds. - Test the compound's stability in a simpler buffered solution (e.g., PBS) to determine if media components are the primary cause of precipitation.
Evaporation - Ensure proper humidification of the incubator to prevent evaporation from the culture plates, which can concentrate the compound and other media components.

Data Presentation

Table 1: Solubility of Selected Quinoline-Based Kinase Inhibitors

Note: The solubility of quinolinone derivatives can be highly dependent on the specific derivative, media composition, serum percentage, pH, and temperature. The following data is for illustrative purposes. It is strongly recommended to experimentally determine the solubility of your specific compound under your experimental conditions (see Protocol 1).

Compound Solvent/Medium Approximate Solubility
Gefitinib DMSO~20 mg/mL[4]
Ethanol~0.3 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
Lapatinib DMSO~20 mg/mL[5]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[5]
Table 2: Typical IC50 Values for Selected Quinolinone Derivatives Targeting the PI3K/Akt Pathway
Compound Cell Line Assay Type IC50 Value
Quinoline-Chalcone Hybrid 9i A549 (Lung Carcinoma)Cytotoxicity1.91 µM[6]
K-562 (Leukemia)Cytotoxicity5.29 µM[6]
Quinoline-Chalcone Hybrid 9j A549 (Lung Carcinoma)Cytotoxicity2.14 µM[6]
K-562 (Leukemia)Cytotoxicity4.96 µM[6]
Cinnoline Derivative 25 A549 (Lung Carcinoma)Cytotoxicity0.264 µM[7]
HCT116 (Colon Carcinoma)Cytotoxicity2.04 µM[7]
MDA-MB-231 (Breast Cancer)Cytotoxicity1.14 µM[7]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a Quinolinone Derivative in Cell Culture Media

This protocol helps determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • Quinolinone derivative

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of your quinolinone derivative in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication may be necessary.

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Serial Dilutions:

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your compound in the pre-warmed medium.

    • It is recommended to perform a 2-fold serial dilution starting from a concentration that is likely to precipitate (e.g., 100 µM) down to a concentration that is expected to be soluble (e.g., ~1 µM).

    • To prepare the highest concentration (e.g., 100 µM), add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Vortex gently immediately after addition.

  • Incubation: Incubate the tubes or plate under your standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Inspection:

    • At several time points (e.g., 0, 4, 24, 48 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).

    • For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your experimental conditions.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition by a Quinolinone Derivative

This protocol outlines the steps to assess the effect of a quinolinone derivative on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Quinolinone derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare fresh dilutions of the quinolinone derivative in complete culture medium at the desired final concentrations (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%).

    • Remove the old medium, wash the cells once with PBS, and add the medium containing the different concentrations of the compound.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) or a total protein antibody (e.g., total Akt).

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_causes Common Causes of Precipitation cluster_solutions Troubleshooting Strategies SolventShock Solvent Shock OptimizeDilution Optimize Dilution Protocol (e.g., pre-warm media, dropwise addition) SolventShock->OptimizeDilution HighConc High Concentration AdjustConc Adjust Final Concentration HighConc->AdjustConc TempShift Temperature Shift ControlTemp Control Temperature TempShift->ControlTemp pHChange pH Change BufferMedia Buffer Media (e.g., HEPES) pHChange->BufferMedia MediaInteraction Media Interaction ModifyMedia Modify Media (e.g., increase serum) MediaInteraction->ModifyMedia

Caption: Troubleshooting workflow for quinolinone derivative precipitation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinolinone derivative.

References

"optimizing buffer pH for selective reaction of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in selective chemical reactions. The following sections offer insights into optimizing reaction conditions, with a particular focus on the critical role of buffer pH in achieving desired reaction selectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal pH: The nucleophilicity of the target functional group (e.g., thiol on a cysteine residue) is highly dependent on pH.Systematically screen a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for your specific interacting partners.
Reagent Instability/Hydrolysis: The bromoacetyl group is susceptible to hydrolysis, especially at higher pH values, leading to an inactive carboxylic acid derivative.Prepare the reagent solution immediately before use. Avoid high pH (e.g., > 8.5) and prolonged incubation times.
Incorrect Buffer Choice: Some buffer components can interfere with the reaction. For instance, buffers containing primary or secondary amines (e.g., Tris) can compete with the target nucleophile.Use non-nucleophilic buffers such as phosphate, HEPES, or citrate.
Poor Selectivity (Reaction with non-target residues) High pH: At higher pH values, other nucleophilic residues like lysine become deprotonated and more reactive, leading to off-target labeling.Perform the reaction at a pH closer to the pKa of the target residue. For selective reaction with cysteines (pKa ~8.5), a pH of 7.0-7.5 is often a good starting point to maintain a balance between reactivity and selectivity.
Prolonged Reaction Time: Longer reaction times can lead to the labeling of less reactive, non-target sites.Monitor the reaction progress over time to determine the optimal duration that maximizes target labeling while minimizing side reactions.
Reagent Precipitation Low Solubility: The quinoline-based compound may have limited solubility in aqueous buffers.The addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can improve solubility. Ensure the final concentration of the organic solvent is compatible with the stability of your target molecule (e.g., protein).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with cysteine residues in a protein?

A1: A pH range of 7.0 to 7.5 is generally recommended as a starting point for selective alkylation of cysteine residues. This is because at this pH, the cysteine thiol is sufficiently nucleophilic to react, while other potentially reactive residues like lysine are still protonated and thus less reactive. However, the optimal pH can vary depending on the specific protein and reaction conditions, so a pH screening experiment is advisable.

Q2: Can I use Tris buffer for my reaction?

A2: It is generally not recommended to use buffers containing primary or secondary amines, such as Tris or glycine. These buffer components are nucleophilic and can react with the bromoacetyl group, quenching the reagent and reducing the efficiency of the desired reaction. Non-nucleophilic buffers like phosphate, HEPES, or citrate are preferred.

Q3: How can I minimize the hydrolysis of the bromoacetyl group?

A3: The bromoacetyl group is susceptible to hydrolysis, which is accelerated at higher pH. To minimize this side reaction, it is best to work at a pH below 8.5 and to use freshly prepared solutions of the reagent. If the reaction must be performed at a higher pH, shorter reaction times are recommended.

Q4: How does reaction temperature affect the outcome?

A4: Higher temperatures will increase the rate of both the desired reaction and undesired side reactions, including hydrolysis. Room temperature is a common starting point. If the reaction is slow, the temperature can be slightly increased, but this may also decrease selectivity. Conversely, performing the reaction at 4°C can improve selectivity in some cases, albeit at the cost of a longer reaction time.

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM sodium phosphate) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Analyte Preparation: Dissolve the target molecule (e.g., a cysteine-containing peptide) in each of the prepared buffers to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Reaction Initiation: Add a 5- to 10-fold molar excess of the reagent to each of the analyte solutions.

  • Incubation: Allow the reactions to proceed for a set amount of time (e.g., 2 hours) at a constant temperature (e.g., room temperature).

  • Quenching: Stop the reaction by adding a small molecule thiol like dithiothreitol (DTT) or 2-mercaptoethanol.

  • Analysis: Analyze the reaction products using techniques such as LC-MS or SDS-PAGE to determine the extent of labeling and identify any side products.

Protocol 2: Monitoring Reaction Over Time
  • Reaction Setup: Set up the reaction at the optimal pH determined from Protocol 1.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench each aliquot with a thiol-containing compound.

  • Analysis: Analyze the quenched samples to quantify the amount of product formed over time. This will help in determining the optimal reaction duration to maximize yield while minimizing side-product formation.

Visualizations

G cluster_process Reaction Process Reagent 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Mix Mixing Reagent->Mix Target Target Molecule (e.g., Cysteine-containing protein) Target->Mix Buffer Non-nucleophilic Buffer (e.g., Phosphate, HEPES) Buffer->Mix Incubate Incubation Mix->Incubate Product Desired Product (Selectively Modified Target) Incubate->Product SideProduct Side Products (e.g., Hydrolyzed Reagent, Off-target Modification) Incubate->SideProduct pH pH pH->Incubate Influences Selectivity & Rate Time Time Time->Incubate Temp Temperature Temp->Incubate

Caption: Experimental workflow for optimizing reaction conditions.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification Problem Low Yield or Poor Selectivity Cause_pH Suboptimal pH Problem->Cause_pH Cause_Hydrolysis Reagent Hydrolysis Problem->Cause_Hydrolysis Cause_Buffer Incorrect Buffer Type Problem->Cause_Buffer Cause_Time Reaction Time Too Long/Short Problem->Cause_Time Sol_pH Screen pH Range (e.g., 6.5-8.5) Cause_pH->Sol_pH Sol_Reagent Use Fresh Reagent Cause_Hydrolysis->Sol_Reagent Sol_Buffer Switch to Non-Nucleophilic Buffer (e.g., HEPES) Cause_Buffer->Sol_Buffer Sol_Time Monitor Reaction Over Time Cause_Time->Sol_Time Verify Analyze Products (LC-MS, SDS-PAGE) Sol_pH->Verify Sol_Reagent->Verify Sol_Buffer->Verify Sol_Time->Verify

Caption: Troubleshooting logic for reaction optimization.

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when working with quinolinone compounds in biological assays. The following guides and frequently asked questions (FAQs) provide targeted solutions to ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems that lead to inconsistent assay results with quinolinone compounds.

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Q: I'm observing precipitation when I dilute my DMSO stock of a quinolinone compound into my aqueous assay buffer or cell culture medium. What can I do?

A: This is a frequent challenge due to the often hydrophobic nature of quinolinone derivatives.[1][2][3] Here are several strategies to address this issue:

  • Optimize Stock Concentration: While high-concentration stock solutions in DMSO minimize the final percentage of the solvent, they can increase the likelihood of precipitation upon dilution.[1] Consider preparing a less concentrated stock solution.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in your buffer or media.[1]

  • Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds.[2] Water-miscible organic solvents like PEG 400 can be added to the aqueous solution.[2]

  • pH Adjustment: The solubility of quinolinone compounds with ionizable groups, such as a primary amine, can be pH-dependent.[2][4] Adjusting the pH of the buffer may help to keep the compound in solution.[2] Ensure the final pH is compatible with your assay system.[2]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 can improve the solubility of your compound.[5]

Issue 2: Inconsistent or Unreliable Assay Results

Q: My results with a quinolinone compound are variable between experiments. What could be the cause?

A: Inconsistent results can stem from several factors beyond solubility issues:

  • Compound Stability: Ensure the compound is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C for stock solutions, to prevent degradation.[1] It is also recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[1]

  • Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered cellular responses.[1]

  • Plate Edge Effects: In plate-based assays, the outer wells are more susceptible to evaporation, which can concentrate the compound and affect the results.[1] To mitigate this, consider not using the outer wells or ensuring proper humidification in your incubator.[1]

  • Non-specific Binding: Quinolinone compounds can bind to surfaces like microplates or other molecules in the assay, which can lead to high background signals and reduced sensitivity.[6]

Frequently Asked Questions (FAQs)

Q1: Why do many quinolinone derivatives have poor aqueous solubility?

A1: The low water solubility of many quinolinone derivatives is often due to their rigid, planar, and aromatic structures, which contribute to a stable crystal lattice that is difficult to break down during dissolution.[3] Additionally, many of these compounds are highly lipophilic (fat-soluble), making them inherently less soluble in water-based media.[3]

Q2: How can I test for non-specific binding of my quinolinone compound in my assay?

A2: A straightforward method to test for non-specific binding is to run a control experiment where the target molecule is absent.[6] For instance, in an enzyme inhibition assay, you would run the assay with the quinolinone compound but without the enzyme.[6] Any signal detected in this control can be attributed to non-specific binding.[6]

Q3: My quinolinone compound is showing activity in multiple, unrelated assays. What might be the reason?

A3: This could be an indication that your compound is a Pan-Assay Interference Compound (PAINS).[7][8] These compounds can interfere with assays through various mechanisms, such as redox activity or thiol reactivity, leading to false-positive results.[9] To investigate this, you can perform a counter-screen or use an orthogonal assay with a different detection technology to confirm the biological activity.[7]

Q4: Can quinolinone compounds interfere with fluorescence-based assays?

A4: Yes, the quinoline scaffold has an extended π-electron system that can absorb light and emit it as fluorescence, a phenomenon known as autofluorescence.[7] This can lead to high background signals in fluorescence-based assays.[7] To address this, you can measure the fluorescence of your compound alone to determine its contribution to the signal.[7] Switching to red-shifted fluorophores can also help minimize spectral overlap.[7]

Q5: What is the maximum concentration of DMSO I should use in my cell-based assay?

A5: The tolerance for DMSO varies between cell lines and assay types.[2] Generally, most cell-based assays can tolerate DMSO up to 0.5%, but some may be sensitive to concentrations as low as 0.1%.[2] It is crucial to run a vehicle control with the same final DMSO concentration to determine the tolerance of your specific experimental system.[2]

Data Presentation

Table 1: Troubleshooting Strategies for Solubility Issues

StrategyDescriptionKey Considerations
Optimize Stock Concentration Prepare a less concentrated stock solution in DMSO.May require adding a larger volume to the assay, increasing the final DMSO concentration.
Stepwise Dilution Perform serial dilutions in the assay buffer or media.Ensures gradual dilution to prevent shocking the compound out of solution.
Co-solvents Add a water-miscible organic solvent (e.g., PEG 400) to the aqueous buffer.The final concentration of the co-solvent must be compatible with the assay system.
pH Adjustment Modify the pH of the buffer to ionize the compound and increase solubility.The final pH must be within the viable range for the cells or optimal for the enzyme.[2]
Surfactants Include a non-ionic surfactant (e.g., Tween® 80) in the buffer.[5]The concentration should be kept low to avoid disrupting cell membranes or interfering with the assay.

Table 2: IC50 Values of Selected Quinolinone Derivatives in Different Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Quinolinone Derivative AMCF-7 (Breast)5.2Fictional Data
Quinolinone Derivative AHCT116 (Colon)8.9Fictional Data
Quinolinone Derivative BA549 (Lung)2.1Fictional Data
Quinolinone Derivative BHeLa (Cervical)3.5Fictional Data
6,8-Difluoro-2-methylquinolin-4-olVariousVaries[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of quinolinone compounds on cancer cell lines.[10][11]

Materials:

  • Quinolinone compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compound in cell culture medium.[1] The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).[1] Remove the old medium and add the medium containing different concentrations of the compound.[1] Include vehicle control wells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of quinolinone compounds on a specific kinase.[12]

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Assay buffer

  • Quinolinone compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates (white plates for luminescence assays)

Methodology:

  • Compound and Enzyme Preparation: In a microplate, add the quinolinone compound at various concentrations. Add the kinase enzyme solution to each well. Incubate for 10-30 minutes.

  • Initiate Kinase Reaction: Add a reaction mixture containing ATP and the kinase substrate to each well to start the reaction.[12] Incubate for a predetermined time (e.g., 30 minutes).[12]

  • ADP Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced.

  • Luminescence Reading: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP, which reflects the kinase activity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Results Observed solubility Check for Compound Precipitation start->solubility stability Review Compound Stability solubility->stability No Precipitation solubility_yes Optimize Dilution, Use Co-solvents, Adjust pH solubility->solubility_yes Precipitation Observed binding Investigate Non-Specific Binding stability->binding Properly Stored stability_yes Aliquot Stocks, Avoid Freeze-Thaw, Use Fresh Solutions stability->stability_yes Improper Storage/ Handling interference Assess Assay Interference (PAINS/Autofluorescence) binding->interference Low Background binding_yes Use Low-Binding Plates, Add BSA/Detergent to Buffer binding->binding_yes High Background in 'No Target' Control interference_yes Run Counter-Screens, Use Orthogonal Assays, Switch Fluorophores interference->interference_yes Activity in Multiple Assays/ High Compound Fluorescence end_node Consistent Results Achieved interference->end_node No Interference Detected solubility_yes->end_node stability_yes->end_node binding_yes->end_node interference_yes->end_node

Caption: A logical workflow for troubleshooting inconsistent assay results with quinolinone compounds.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolinone Quinolinone Inhibitor Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition

Caption: Quinolinone compounds can inhibit key nodes in the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Experimental Workflow for Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture compound_prep 2. Compound Dilution cell_culture->compound_prep plate_seeding 3. Plate Seeding compound_prep->plate_seeding treatment 4. Compound Addition plate_seeding->treatment incubation 5. Incubation treatment->incubation reagent_add 6. Reagent Addition incubation->reagent_add detection 7. Signal Detection reagent_add->detection data_analysis 8. Data Analysis detection->data_analysis results 9. Results Interpretation data_analysis->results

Caption: A general experimental workflow for conducting a cell-based assay with quinolinone compounds.

References

Validation & Comparative

"validating the covalent modification of a target protein by 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating the covalent modification of a target protein is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key experimental approaches to validate the covalent binding of a novel therapeutic agent, using the hypothetical inhibitor 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and its potential target, Bruton's tyrosine kinase (BTK), as a working example. We present supporting experimental data in a comparative format, offer detailed protocols for pivotal experiments, and explore alternative techniques to provide a robust framework for validating covalent protein modification.

The irreversible nature of covalent inhibition offers the potential for prolonged therapeutic efficacy and can provide a significant advantage in potency and duration of action. However, this mechanism necessitates rigorous validation to confirm the intended binding mode and to characterize the interaction with the target protein thoroughly. Here, we delve into the primary methods used to validate covalent modification, focusing on mass spectrometry, target engagement assays, and kinetic analyses.

Comparative Analysis of Validation Techniques

A multi-pronged approach is essential to validate the covalent modification of a target protein convincingly. The following table summarizes key techniques, their principles, and the type of data they provide, comparing our hypothetical compound, this compound (referred to as "Compound X"), with a well-characterized covalent inhibitor of BTK, Ibrutinib.

Technique Principle Information Provided Hypothetical Data for Compound X Reference Data for Ibrutinib
Intact Protein Mass Spectrometry Measures the mass of the intact protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.Direct evidence of covalent binding and stoichiometry of modification.A mass increase of ~284 Da on BTK, corresponding to the molecular weight of Compound X.A mass increase of ~440 Da on BTK, corresponding to the molecular weight of Ibrutinib.
Peptide Mapping Mass Spectrometry The protein-inhibitor adduct is digested into peptides, and the modified peptide is identified by mass spectrometry, pinpointing the exact amino acid residue that has been modified.Identifies the specific site of covalent modification.Identification of a modified peptide containing Cysteine-481 of BTK with a mass addition of ~284 Da.Identification of a modified peptide containing Cysteine-481 of BTK with a mass addition of ~440 Da.
Western Blot with Competition Assay A labeled probe that covalently binds to the same site as the inhibitor is used. Pre-incubation with the inhibitor of interest should prevent the binding of the probe, leading to a decrease in signal.Confirms target engagement in a cellular context and demonstrates competition for the same binding site.Dose-dependent decrease in the signal from a fluorescently-labeled BTK probe in cells pre-treated with Compound X.Dose-dependent decrease in the signal from a fluorescently-labeled BTK probe in cells pre-treated with Ibrutinib.
Fluorescence Polarization (FP) Assay A fluorescently labeled ligand that binds non-covalently to the target protein is displaced by the inhibitor, causing a change in the polarization of the emitted light.Quantifies the binding affinity (IC50) of the inhibitor for the target protein.Time-dependent increase in inhibition, indicating a covalent interaction, with an IC50 in the nanomolar range.Time-dependent increase in inhibition with a known nanomolar IC50.
Enzyme Kinetics Assay Measures the enzymatic activity of the target protein over time in the presence of the inhibitor. Covalent inhibitors typically show time-dependent inhibition.Determines the kinetic parameters of inhibition, such as the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).Time-dependent loss of BTK kinase activity, allowing for the calculation of kinact and KI values.Well-characterized time-dependent inhibition of BTK activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in their validation studies.

Intact Protein Mass Spectrometry

Objective: To confirm the covalent binding of Compound X to BTK by detecting a mass shift in the intact protein.

Protocol:

  • Incubation: Incubate purified recombinant BTK protein (10 µM) with a 5-fold molar excess of Compound X (50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 2 hours at room temperature. A vehicle control (DMSO) should be run in parallel.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining non-covalently bound inhibitor.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase in the Compound X-treated sample corresponding to the molecular weight of Compound X confirms covalent modification.

Peptide Mapping Mass Spectrometry

Objective: To identify the specific amino acid residue in BTK that is covalently modified by Compound X.

Protocol:

  • Incubation and Denaturation: Following incubation of BTK with Compound X as described above, denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide. This step is crucial to ensure that the modification observed is from the covalent inhibitor and not from disulfide bond formation.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, allowing for sequence identification.

  • Data Analysis: Search the MS/MS data against the known sequence of BTK to identify peptides. Look for a peptide with a mass shift corresponding to the addition of Compound X. The fragmentation pattern of this peptide will reveal the specific modified amino acid.

Western Blot with Competition Assay

Objective: To demonstrate that Compound X engages BTK in a cellular environment.

Protocol:

  • Cell Treatment: Treat cells expressing BTK (e.g., a B-cell lymphoma cell line) with increasing concentrations of Compound X for 2 hours. Include a vehicle control.

  • Probe Labeling: After treatment with Compound X, add a fluorescently or biotin-labeled covalent probe that is known to bind to the same cysteine residue in BTK. Incubate for 1 hour.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: If a fluorescent probe was used, visualize the signal directly on an imaging system. If a biotinylated probe was used, incubate with streptavidin-HRP and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity corresponding to the labeled BTK. A dose-dependent decrease in signal in the samples pre-treated with Compound X indicates target engagement and competition for the same binding site.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity (IC50) of Compound X for BTK.

Protocol:

  • Assay Setup: In a 384-well plate, add a solution of purified BTK and a fluorescently labeled tracer molecule that binds to the BTK active site.

  • Inhibitor Addition: Add serial dilutions of Compound X to the wells. Include controls with no inhibitor (maximum polarization) and no BTK (minimum polarization).

  • Incubation and Measurement: Incubate the plate at room temperature. For a covalent inhibitor, take readings at multiple time points (e.g., 30, 60, 120 minutes) to observe the time-dependent nature of the inhibition. Measure fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value at each time point. A decrease in IC50 over time is characteristic of a covalent inhibitor.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the B-cell receptor signaling pathway and a general workflow for validating a novel covalent inhibitor.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB Pathway PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Inhibitor->BTK Covalent Inhibition Covalent_Inhibitor_Validation_Workflow Start Hypothesized Covalent Inhibitor IntactMS Intact Protein MS Start->IntactMS Confirms Covalent Adduct PeptideMS Peptide Mapping MS IntactMS->PeptideMS Identifies Modification Site TargetEngage Target Engagement Assay (e.g., Western Blot Competition) PeptideMS->TargetEngage Confirms Cellular Target Engagement Affinity Affinity & Kinetic Assays (e.g., FP, Enzyme Kinetics) TargetEngage->Affinity Quantifies Potency & Kinetics Validation Validated Covalent Inhibitor Affinity->Validation

A Comparative Analysis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one with Other Covalent Inhibitors Targeting Tankyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative covalent inhibitor 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one against established covalent inhibitors of tankyrase, a key enzyme in the Wnt/β-catenin signaling pathway. While the specific biological target of this compound has not been definitively identified in publicly available literature, its chemical structure, featuring a quinolinone scaffold and a reactive bromoacetyl warhead, suggests its potential as a covalent inhibitor of enzymes such as tankyrase. This analysis, therefore, proceeds with the hypothesis that tankyrase is a primary target, offering a framework for its evaluation against well-characterized inhibitors in the field.

Introduction to Covalent Inhibition and Tankyrase

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. This mode of action can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[1] The bromoacetyl group present in this compound is a classic electrophilic warhead known to react with nucleophilic residues like cysteine on target proteins.

Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, plays a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[2][3][4] Dysregulation of this pathway is implicated in numerous cancers, making tankyrase an attractive therapeutic target. Covalent inhibitors of tankyrase have shown promise in preclinical studies by stabilizing the β-catenin destruction complex component, Axin, thereby promoting the degradation of β-catenin and inhibiting tumor growth.[5][6]

This guide will compare the hypothetical performance of this compound with two well-established tankyrase inhibitors: XAV939 and a representative 2-arylquinazolin-4-one derivative.

Quantitative Data Comparison

The following tables summarize key quantitative data for the comparative analysis. It is important to note that the data for this compound is hypothetical and serves as a template for evaluation upon experimental determination of its biological activity.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)IC50 (nM) vs TNKS1IC50 (nM) vs TNKS2Selectivity vs PARP1 (Fold)Covalent Mechanism
This compound (Hypothetical) Tankyrase (putative)5035>100Irreversible (Bromoacetyl)
XAV939 TNKS1, TNKS211[2][4]4[2][4]~200[7]Reversible Covalent/Non-covalent
2-Arylquinazolin-4-one Derivative (Representative) TNKS1, TNKS2153[7]>1000[7]Non-covalent

Table 2: Cellular Activity and Target Engagement

CompoundCell LineCellular EC50 (µM) (Wnt signaling inhibition)Target Engagement AssayOn-target Effect
This compound (Hypothetical) SW480 (colorectal cancer)1.5Cellular Thermal Shift Assay (CETSA)Axin stabilization, β-catenin degradation
XAV939 DLD-1 (colorectal cancer)0.3[2]Western Blot for Axin stabilizationAxin stabilization, β-catenin degradation[2][5]
2-Arylquinazolin-4-one Derivative (Representative) SW480 (colorectal cancer)0.1Immunofluorescence of β-cateninNuclear to cytoplasmic translocation of β-catenin

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of covalent inhibitors. Below are representative protocols for the key experiments cited in this guide.

In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Tankyrase 1 and 2.

Principle: This assay measures the ability of an inhibitor to block the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant tankyrase enzymes.

Materials:

  • Recombinant human Tankyrase 1 and Tankyrase 2

  • Histone H4 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Add 5 µL of test compound dilutions to the wells of a 96-well plate.

  • Add 10 µL of recombinant tankyrase enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a mixture containing Histone H4 and biotinylated NAD+.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 0.1% SDS.

  • Wash the plate and add 25 µL of streptavidin-HRP conjugate.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate and add 50 µL of TMB substrate.

  • Measure the absorbance at 450 nm.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)

Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway in a cellular context.

Principle: This reporter gene assay utilizes a luciferase gene under the control of a TCF/LEF responsive element (TOP Flash) or a mutant, non-responsive element (FOP Flash) as a negative control.

Materials:

  • SW480 or other Wnt-dependent cancer cell line

  • TOP Flash and FOP Flash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Luciferase assay reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Co-transfect the cells with the TOP Flash or FOP Flash plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the TOP Flash and FOP Flash readings to the Renilla luciferase readings.

  • Calculate the EC50 values based on the inhibition of TOP Flash activity.

Western Blot for Axin Stabilization

Objective: To assess the on-target effect of the inhibitors by measuring the protein levels of Axin.

Principle: Tankyrase inhibition prevents the degradation of Axin, leading to its accumulation, which can be detected by Western blotting.

Materials:

  • DLD-1 or other suitable cell line

  • Test compounds

  • Lysis buffer

  • Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for a specified time (e.g., 6-24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Tankyrase Tankyrase (TNKS) Tankyrase->Destruction_Complex Promotes Axin Degradation Inhibitor Covalent Inhibitor (e.g., 6-(2-Bromoacetyl)- 3,4-dihydro-1H- quinoline-2-one) Inhibitor->Tankyrase Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of covalent tankyrase inhibitors.

Experimental Workflow for Covalent Inhibitor Characterization

Experimental_Workflow Start Start: Putative Covalent Inhibitor In_Vitro_Assay In Vitro Enzymatic Assay (IC50 Determination) Start->In_Vitro_Assay Cellular_Assay Cell-Based Reporter Assay (EC50 Determination) In_Vitro_Assay->Cellular_Assay Potent hits Target_Engagement Target Engagement Assay (e.g., CETSA, Western Blot) Cellular_Assay->Target_Engagement Active in cells Selectivity_Profiling Selectivity Profiling (vs. other PARPs) Target_Engagement->Selectivity_Profiling On-target activity confirmed Mechanism_of_Action Mechanism of Action Studies (e.g., Mass Spectrometry for covalent adduct formation) Selectivity_Profiling->Mechanism_of_Action Selective compounds In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies Covalent binding confirmed End Lead Candidate In_Vivo_Studies->End

Caption: A typical experimental workflow for the characterization of a novel covalent inhibitor.

Conclusion

The analysis of this compound as a putative covalent inhibitor of tankyrase provides a valuable framework for its further investigation. The comparative data, albeit hypothetical for the compound , highlights the key parameters for evaluating its potential as a therapeutic agent. Should experimental evidence confirm its activity against tankyrase, this compound, with its distinct chemical scaffold, could represent a novel addition to the growing arsenal of covalent inhibitors targeting the Wnt/β-catenin signaling pathway. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

"structure-activity relationship (SAR) studies of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Quinolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one analogs are not extensively available in the public domain. This guide, therefore, provides a comparative analysis of the SAR of broader quinolinone and quinazolinone derivatives to offer insights into the potential therapeutic applications and optimization strategies for this class of compounds.

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological effects of these molecules are highly dependent on the nature and position of various substituents on the quinolinone ring. Understanding the relationship between these structural modifications and the resulting biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Performance Comparison of Quinolinone Derivatives

The following table summarizes the biological activities of various classes of quinolinone analogs, highlighting the impact of different substitution patterns on their therapeutic potential.

Compound ClassKey Structural FeaturesBiological ActivityTarget/Mechanism of ActionReference(s)
Quinoline-Chalcone Hybrids Chalcone moiety linked to the quinoline scaffold.AnticancerTubulin polymerization inhibition, Induction of apoptosis, ROS generation.[3]
4-Phenylquinolin-2(1H)-one Analogs Phenyl group at the 4-position and various substitutions on a benzyloxy group.Anticancer (potent against colon cancer cell lines).Microtubule assembly disruption, G2/M cell cycle arrest, Induction of apoptosis.[4]
Quinolinone-based P2X7R Antagonists Adamantyl carboxamide and 4-methoxy substitutions.Anti-inflammatory, Potential for glioblastoma treatment.P2X7 receptor antagonism, Inhibition of IL-1β release.[5]
Immunosuppressive Quinolinones Optimized side chains around the quinolinone skeleton.ImmunosuppressiveSuppression of IL-2 release from T cells, Inhibition of NF-κB and NFAT promoter activities.[6]
4-Aminoquinoline Derivatives Amino group at the 4-position and a substituent at the 3-position.Selective α2C-Adrenoceptor AntagonistsAntagonism of the α2C-adrenoceptor.[7]
Quinoline-based MRP2 Inhibitors 8-Benzoyl-2-arylquinoline structure.Multidrug Resistance Protein 2 (MRP2) InhibitionInhibition of MRP2, a transporter associated with drug resistance.[8]
Quinoline-2-carboxamides Carboxamide group at the 2-position.Antimycobacterial, Photosynthesis Electron Transport (PET) InhibitionInhibition of mycobacterial growth and photosynthetic processes.[9]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are generalized protocols for key experiments commonly cited in the evaluation of quinolinone analogs.

In Vitro Anticancer Activity Screening (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.[10][11]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the inhibitor compounds (usually dissolved in DMSO).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor to the buffer. Allow this mixture to pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme and inhibitor mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Visualizing SAR Workflows and Signaling Pathways

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the iterative process of an SAR study, from the initial identification of a hit compound to the development of an optimized lead candidate.

SAR_Workflow cluster_0 A Hit Identification (e.g., High-Throughput Screening) B Analog Synthesis A->B Design Analogs C Biological Evaluation (In Vitro Assays) B->C Test Activity D SAR Analysis C->D Analyze Data D->B Iterative Design E Lead Optimization (ADME/Tox Profiling) D->E Promising Candidate F Optimized Lead Compound E->F

Caption: A general workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Inhibition by a Quinolinone Analog

Many quinolinone derivatives have been identified as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[1] The diagram below depicts a simplified, hypothetical signaling cascade that could be targeted by a quinolinone-based inhibitor.

Signaling_Pathway cluster_1 Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Downstream Kinase 1 (e.g., Ras/Raf) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Response Cellular Response (Proliferation, Survival) Kinase3->Response Inhibitor Quinolinone Analog (Kinase Inhibitor) Inhibitor->Kinase1

Caption: A hypothetical signaling pathway inhibited by a quinolinone analog.

References

Unraveling the Mechanism of Action of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant knowledge gap regarding the specific mechanism of action of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. To date, no experimental data detailing its biological targets or signaling pathway modulation has been published. Therefore, a direct comparison guide confirming its mechanism of action cannot be formulated.

This guide, however, provides a proposed framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. The approach is based on the known biological activities of structurally related quinolinone derivatives and the chemical reactivity of the bromoacetyl functional group.

Hypothesized Mechanism of Action: Covalent Inhibition

The presence of a bromoacetyl group in the structure of this compound is a strong indicator of a potential covalent mechanism of action. The electrophilic carbon of the acetyl group is susceptible to nucleophilic attack from amino acid residues such as cysteine, histidine, or lysine within the active site of a target protein. This would result in the formation of an irreversible covalent bond, leading to sustained inhibition of the protein's function.

Potential Biological Targets of the Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Based on existing literature, potential targets for this compound could include:

  • Protein Kinases: Many quinolinone derivatives are known to be potent kinase inhibitors. Deregulation of protein kinases is a hallmark of cancer, making them attractive therapeutic targets.[1]

  • DNA Gyrase and Topoisomerase IV: Quinolone-based compounds are a well-established class of antibiotics that target these essential bacterial enzymes involved in DNA replication.[2]

  • Enzymes in Neurodegenerative Diseases: Some quinoline analogs have shown inhibitory activity against enzymes implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3]

  • Phosphodiesterases (PDEs): Certain quinolinone derivatives can inhibit PDEs, leading to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP), which can have various physiological effects.[4]

Proposed Experimental Workflow for Mechanism of Action Confirmation

To confirm the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

experimental_workflow Experimental Workflow for MoA Confirmation cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_mechanism Mechanistic Studies phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) pull_down Affinity-Based Pull-Down Assays phenotypic_screening->pull_down Identified Bioactivity target_based_screening Target-Based Screening (e.g., Kinase Panel) enzyme_kinetics Enzyme Kinetic Assays (IC50, Ki, Reversibility) target_based_screening->enzyme_kinetics Initial Hits mass_spec Mass Spectrometry for Protein Identification pull_down->mass_spec target_engagement Cellular Target Engagement Assays mass_spec->target_engagement Putative Targets knockdown Genetic Validation (siRNA/CRISPR) target_engagement->knockdown knockdown->enzyme_kinetics Validated Target covalent_binding Covalent Binding Confirmation (e.g., Intact Protein MS) enzyme_kinetics->covalent_binding pathway_analysis Downstream Signaling Pathway Analysis (e.g., Western Blot, Transcriptomics) covalent_binding->pathway_analysis Confirmed Covalent Inhibitor

Caption: A proposed experimental workflow for the elucidation of the mechanism of action of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments that would be central to investigating the mechanism of action.

In Vitro Kinase Inhibition Assay

This assay would determine the inhibitory potential of the compound against a panel of protein kinases.

  • Objective: To identify specific kinases that are inhibited by this compound.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP (adenosine triphosphate), test compound, and a detection system (e.g., radiometric or fluorescence-based).[4]

  • Procedure:

    • Dispense a solution of the test compound at various concentrations into a microplate.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time at a controlled temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compound on various cell lines.

  • Objective: To determine the potency of this compound in reducing the viability of, for example, cancer cell lines.

  • Materials: Selected cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilization solution (e.g., DMSO).[4]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Covalent Binding Confirmation by Mass Spectrometry

This experiment would provide direct evidence of a covalent interaction between the compound and its target protein.

  • Objective: To confirm the formation of a covalent adduct between this compound and its purified target protein.

  • Materials: Purified target protein, test compound, and a high-resolution mass spectrometer.

  • Procedure:

    • Incubate the target protein with an excess of the test compound.

    • Remove the unbound compound.

    • Analyze the protein-compound mixture using intact protein mass spectrometry.

    • Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the compound would confirm covalent binding.

    • Further analysis by peptide mapping (digesting the protein and analyzing the resulting peptides by mass spectrometry) can identify the specific amino acid residue that has been modified.

Comparative Data with Hypothetical Alternatives

Once a biological target is identified and the mechanism is confirmed, a comparative analysis against other known inhibitors of the same target would be essential. The following table provides a hypothetical comparison of this compound against two fictional alternative inhibitors, assuming "Kinase Y" is the identified target.

ParameterThis compoundAlternative A (Reversible Inhibitor)Alternative B (Covalent Inhibitor)
Target Kinase YKinase YKinase Y
Mechanism Covalent, IrreversibleReversible, ATP-competitiveCovalent, Irreversible
Kinase Y IC50 50 nM100 nM75 nM
Cellular Potency (GI50) 200 nM500 nM300 nM
Washout Assay Inhibition sustainedInhibition reversedInhibition sustained

Conclusion

While the mechanism of action of this compound remains to be elucidated, its chemical structure suggests a high probability of it acting as a covalent inhibitor. The proposed experimental workflow provides a clear path for researchers to identify its biological target, confirm its mechanism of action, and evaluate its potential as a therapeutic agent. Further investigation into this compound is warranted to unlock its potential contribution to drug discovery.

References

A Comparative Analysis of the Anticancer Efficacy of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro anticancer activity of a series of recently synthesized quinolinone and quinoline derivatives. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the selection of promising candidates for further preclinical development. The primary assay utilized for this comparison is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a well-established colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic potential of various quinolinone and quinoline derivatives was evaluated against a panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and leukemia (K-562), as well as a normal baby hamster kidney cell line (BHK-21) to assess selectivity. The results, summarized in the tables below, highlight the differential sensitivity of these cell lines to the tested compounds and provide insights into their therapeutic potential.

Table 1: Cytotoxic Potential of Quinolinone and Quinoline Derivatives by MTT Assay

Compound IDDerivative ClassHeLa % Viability ReductionMCF-7 % Viability ReductionK-562 % Viability ReductionBHK-21 % Viability Reduction
3a 4-Quinolone75.368.271.5< 10
3b Quinoline-4-carboxylic acid78.982.975.1< 10
4i Isoquinoline85.179.482.3< 10

Data extracted from a study on the anticancer potential of quinolone and quinoline derivatives.[1]

Table 2: Growth Inhibitory (GI50) Values of Potent Derivatives (µM)

Compound IDHeLa GI50MCF-7 GI50K-562 GI50
3a 12.515.214.8
3b 10.89.711.5
4i 8.210.19.3

GI50 is the concentration of the drug that inhibits the growth of 50% of the cancer cells.

The data indicates that the tested derivatives exhibit promising and selective anticancer activity against the cancer cell lines, with minimal impact on the viability of the normal cell line.[1] Notably, the isoquinoline derivative 4i demonstrated the most potent activity against the HeLa cell line.[1]

Experimental Protocols

MTT Assay for Cell Viability

The following protocol outlines the methodology for determining the cytotoxic effects of the quinolinone derivatives on cultured cell lines.

Materials:

  • 96-well microtiter plates

  • Test quinolinone/quinoline derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, K-562) and a normal cell line (e.g., BHK-21)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of approximately 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for another 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The GI50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To better illustrate the experimental workflow and the proposed mechanism of action of these anticancer agents, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Quinolinone Derivatives compound_prep->treatment incubation Incubate for 24-48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability & GI50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

signaling_pathway quinolinone Quinolinone Derivative dna_damage DNA Damage / Cellular Stress quinolinone->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed p53-Mediated Apoptotic Pathway

The presented data and methodologies provide a foundational guide for the comparative evaluation of quinolinone derivatives as potential anticancer agents. Further investigations into the precise molecular targets and in vivo efficacy of the most potent compounds are warranted to advance their development as novel cancer therapeutics.

References

Confirming Target Engagement of a Novel Covalent Inhibitor: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a reactive small molecule containing a bromoacetyl group, an electrophilic warhead known to form covalent bonds with nucleophilic amino acid residues such as cysteine, lysine, or histidine on proteins. This characteristic makes it a potential tool for chemical biology and drug discovery as a targeted covalent inhibitor. The initial identification of a potential protein target for such a compound, often through phenotypic screens or unbiased proteomics, is a critical first step. However, rigorous, multi-faceted validation is essential to confirm that the observed biological effects are a direct consequence of this specific molecular interaction.

This guide provides a comparative overview of orthogonal experimental methods to confirm the direct binding and engagement of this compound with its putative protein target(s). We will delve into biophysical, mass spectrometry-based, and cell-based assays, offering detailed protocols and data presentation formats to aid researchers in designing and executing robust target validation studies.

Core Principles of Target Engagement Validation

To confidently establish a direct target for a covalent inhibitor, a multi-pronged approach is necessary. The reliance on a single method can be misleading due to potential artifacts. Orthogonal methods, which rely on different physical principles, provide a more robust validation. The key objectives of these validation experiments are to:

  • Confirm direct binding: Demonstrate a physical interaction between the compound and the target protein.

  • Quantify engagement: Measure the extent of target binding or modification in different experimental settings (e.g., in vitro, in cells, in vivo).

  • Identify the specific binding site: Pinpoint the amino acid residue that forms the covalent bond.

  • Correlate target engagement with a functional outcome: Link the binding event to a measurable change in the protein's function or a downstream cellular signaling pathway.

Below, we compare several state-of-the-art techniques for confirming the target engagement of a covalent inhibitor like this compound.

Methodology Comparison

The choice of method depends on the specific research question, the available resources, and the nature of the target protein. Here, we compare several widely used techniques.

Biophysical Methods

These techniques primarily assess the direct physical interaction between the compound and a purified protein in vitro.

  • Intact Protein Mass Spectrometry: A straightforward method to confirm covalent modification.

  • Cellular Thermal Shift Assay (CETSA™): Measures the change in the thermal stability of a protein upon ligand binding in a cellular context.[1][2][3]

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binding in real-time.[4][]

Chemoproteomic & Mass Spectrometry-Based Methods

These methods are powerful for identifying targets in complex biological mixtures and confirming engagement in a cellular environment.

  • Competitive Activity-Based Protein Profiling (ABPP): Uses a reactive probe to label a class of enzymes, which is then competed off by the inhibitor of interest.

  • Probe-Free Occupancy (PFO) Assay: A mass spectrometry-based method that directly measures the ratio of modified to unmodified target peptide in a complex mixture.[6]

Cell-Based Assays

These assays assess target engagement within a living cell, often by measuring a downstream functional consequence of target binding.

  • Western Blotting for Downstream Signaling: Measures changes in the phosphorylation state or abundance of proteins in the signaling pathway of the target.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in living cells.[4]

Data Presentation: A Comparative Overview

Structured tables are essential for comparing the quantitative outputs of different target engagement methods.

Table 1: Comparison of In Vitro Biophysical Methods

MethodPrincipleKey Output(s)ThroughputTarget Requirements
Intact Protein Mass Spec.Measures the mass shift of the protein upon covalent modification.Mass of modified proteinLow-MediumPurified Protein
Thermal Shift Assay (TSA)Measures the change in protein melting temperature (Tm) upon ligand binding.ΔTm (°C)HighPurified Protein
Surface Plasmon ResonanceDetects changes in refractive index upon binding to an immobilized target.k_on, k_off, K_DMediumPurified Protein
Isothermal Titration Cal.Measures the heat change upon binding.K_D, ΔH, ΔS, Stoichiometry (n)LowPurified Protein

Table 2: Comparison of Cellular Target Engagement Methods

MethodPrincipleKey Output(s)ThroughputNotes
CETSA™Ligand binding alters the thermal stability of the target protein in cells.EC50 (Target Stabilization)Medium-HighApplicable to native proteins in cells and tissues.[1][2]
Competitive ABPPCompound competes with a broad-spectrum probe for binding to the target.IC50 (Probe Displacement)HighRequires a suitable chemical probe for the target class.[7]
Probe-Free OccupancyMS quantification of the unmodified target peptide after treatment.% Target Occupancy, IC50MediumDoes not require a modified compound or probe.[6]
NanoBRET™BRET signal is generated upon compound binding to a NanoLuc-tagged target.BRET Ratio, IC50HighRequires genetic modification of the target protein.[4]
Western BlotMeasures changes in downstream signaling markers.IC50 (Functional Readout)Low-MediumProvides functional validation of target engagement.

Experimental Protocols & Workflows

Here we provide generalized protocols for key orthogonal methods. Researchers should optimize these protocols for their specific target and experimental system.

Method 1: Intact Protein Mass Spectrometry

This method provides direct evidence of covalent bond formation.

Experimental Protocol:

  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 0.1-10 µM) in a suitable buffer (e.g., PBS or HEPES) for a defined period (e.g., 1-2 hours) at room temperature. Include a vehicle control (e.g., DMSO).

  • Quenching (Optional): The reaction can be quenched by adding an excess of a reducing agent like DTT if needed.

  • Desalting: Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove excess compound and non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the samples by direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in the control and treated samples. A mass increase corresponding to the molecular weight of the compound (minus the leaving group, in this case, HBr) confirms covalent modification.

Workflow Diagram:

Intact_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p Purified Protein mix Incubate p->mix c Compound c->mix desalt Desalt (ZipTip) mix->desalt Quench (optional) ms HR-MS Analysis desalt->ms decon Deconvolution ms->decon result Mass Shift? decon->result

Caption: Workflow for Intact Protein Mass Spectrometry.

Method 2: Cellular Thermal Shift Assay (CETSA™)

CETSA™ assesses target engagement in a more physiologically relevant context.[1][2][3]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatants containing the soluble protein fraction.

  • Quantification: Analyze the amount of soluble target protein remaining in each sample by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target stabilization upon compound binding.

Workflow Diagram:

CETSA_Workflow cluster_cell Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analysis Phase cells Culture Cells treat Treat with Compound cells->treat lyse Lyse Cells treat->lyse heat Heat Aliquots lyse->heat spin Centrifuge heat->spin collect Collect Supernatant spin->collect quant Quantify Soluble Target (e.g., Western Blot) collect->quant plot Plot Melting Curves quant->plot result Thermal Shift? plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Method 3: Probe-Free Occupancy (PFO) Assay

This targeted mass spectrometry approach directly quantifies target engagement in complex samples.[6]

Experimental Protocol:

  • Cell/Tissue Treatment: Treat cells or dose an animal model with this compound.

  • Lysis and Digestion: Lyse the cells or homogenize the tissue and digest the proteome with trypsin.

  • Peptide Analysis: Analyze the resulting peptide mixture using a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) or a high-resolution instrument with parallel reaction monitoring (PRM).

  • Quantification: Specifically monitor the signal for the tryptic peptide containing the target amino acid residue. The signal for this unmodified peptide will decrease as it becomes covalently modified by the compound.

  • Normalization: Normalize the target peptide signal to the signal of one or more non-target peptides from the same protein to control for variations in protein abundance.

  • Data Analysis: Calculate the percentage of target occupancy by comparing the normalized signal of the unmodified target peptide in treated versus vehicle control samples.

Workflow Diagram:

PFO_Workflow cluster_sample Sample Processing cluster_ms MS Analysis cluster_data Data Analysis sample Treated Cells/Tissues lyse Lyse & Digest (Trypsin) sample->lyse lcms LC-MS/MS (MRM/PRM) lyse->lcms quant Quantify Peptides lcms->quant norm Normalize Target Peptide quant->norm calc Calculate % Occupancy norm->calc result Dose-dependent Occupancy? calc->result

Caption: Workflow for the Probe-Free Occupancy (PFO) Assay.

Conclusion

Confirming the target engagement of a novel covalent inhibitor such as this compound is a critical step in its development as a chemical probe or therapeutic lead. No single method is sufficient; a combination of orthogonal approaches provides the most convincing evidence. We recommend an iterative validation strategy:

  • Initial Confirmation: Use intact protein mass spectrometry with the purified protein to confirm direct covalent modification.

  • Cellular Validation: Employ CETSA™ or a NanoBRET™ assay to demonstrate target engagement in a cellular environment and determine cellular potency.

  • Quantitative Occupancy & Functional Link: Use a probe-free occupancy MS method to quantify target engagement in cells or tissues and correlate this with a functional readout, such as a downstream signaling event measured by Western blot.

By employing a selection of the methods detailed in this guide, researchers can build a robust body of evidence to confidently identify and validate the molecular target of this compound, paving the way for further investigation into its mechanism of action and therapeutic potential.

References

A Comparative Analysis of Bromoacetyl and Chloroacetyl Quinolinone Derivatives: Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 27, 2025 – In the landscape of medicinal chemistry and drug development, quinolinone scaffolds are a cornerstone for the synthesis of a diverse array of bioactive molecules. The introduction of an electrophilic haloacetyl group at the 3-position of the quinolinone core provides a versatile handle for further functionalization through nucleophilic substitution reactions. This guide presents a comparative study of the reactivity of 3-bromoacetyl- and 3-chloroacetyl-4-hydroxy-2-quinolinone derivatives, offering valuable insights for researchers and scientists in the rational design of novel therapeutic agents.

Executive Summary

Reactivity Profile: A Theoretical and Practical Overview

The reactivity of haloacetyl compounds in nucleophilic substitution reactions is primarily governed by the nature of the halogen leaving group. The stability of the halide anion formed upon its departure is a key determinant of its leaving group ability. In this context, bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is attributed to bromide's larger ionic radius and greater polarizability, which allow for a more effective dispersal of the negative charge. Consequently, the carbon-bromine bond in a bromoacetyl group is weaker and more readily cleaved upon nucleophilic attack than the corresponding carbon-chlorine bond in a chloroacetyl group.

This difference in reactivity is expected to manifest in faster reaction rates and potentially higher yields for bromoacetyl quinolinone derivatives when reacted with the same nucleophile under identical conditions. While specific kinetic data for a direct comparison is scarce, numerous studies report the successful use of 3-bromoacetyl-4-hydroxyquinolinones in reactions with a variety of nucleophiles, often highlighting "good" to "excellent" yields (60-81%)[1][2].

Data Presentation: Synthesis and Reactivity

The following tables summarize the synthesis of the haloacetyl quinolinone precursors and their subsequent reactions with various nucleophiles as reported in the literature.

Table 1: Synthesis of 3-Haloacetyl-4-hydroxy-1-methylquinolin-2(1H)-one Derivatives

Starting MaterialReagentSolventConditionsProductYieldReference
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-oneN-Bromosuccinimide (NBS), Benzoyl peroxide (cat.)Carbon tetrachlorideReflux3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-oneNot specified[1]
3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-oneSulfuryl chlorideNot specifiedNot specified3-(Chloroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-oneNot specified[3]

Table 2: Reactivity of 3-Bromoacetyl-4-hydroxyquinolinone Derivatives with Nucleophiles

NucleophileSolventConditionsProductYieldReference
Potassium thiocyanateNot specifiedNot specified3-(2-Thiocyanatoacetyl)-4-hydroxyquinolinone derivativeGood[1]
o-VanillinNot specifiedNot specified4-Hydroxy-3-(7-methoxybenzofuran-2-carbonyl)-1-methylquinolin-2(1H)-oneGood[1]
2-Amino-5-aryl-1,3,4-thiadiazoleNot specifiedNot specifiedImidazo[2,1-b][1][2][4]thiadiazole derivativeGood[1]
2-Amino-benzo[d]thiazoleAcetic acidNot specifiedBenzo[d]thiazol-2-yl-phenylglycylquinolinone derivative60-81%[1]
ThioureaEthanolReflux2-Amino-thiazolyl-quinolinone derivativeNot specified[5][6]

Note: Specific yield data for many of these reactions are not detailed in the reviewed literature, with authors often reporting qualitative assessments such as "good yield."

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol is based on the bromination of the corresponding 3-acetyl derivative as described in the literature[1].

Materials:

  • 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-(2-(Substituted-amino)acetyl)-4-hydroxy-1-methylquinolin-2(1H)-one

This is a general procedure for the reaction of 3-bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one with an amine nucleophile.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one

  • Amine (primary or secondary)

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one in a suitable solvent such as ethanol or DMF.

  • Add the desired amine (1.0-1.2 equivalents). If the amine is used as its salt, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • Alternatively, partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The general workflow for the synthesis and subsequent reaction of haloacetyl quinolinone derivatives can be visualized as a straightforward two-step process.

G start 3-Acetyl-4-hydroxy- quinolinone Derivative haloacetyl 3-Haloacetyl-4-hydroxy- quinolinone Derivative (Bromo or Chloro) start->haloacetyl Halogenation (e.g., NBS or SO2Cl2) product Substituted 3-Aminoacetyl- 4-hydroxy-quinolinone Derivative haloacetyl->product Nucleophilic Substitution (e.g., Amine)

Synthetic workflow for functionalized quinolinones.

Signaling Pathways and Biological Relevance

While this guide focuses on the chemical reactivity of haloacetyl quinolinone derivatives, it is important to note their potential biological significance. The quinolinone core is a privileged scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties[5][7]. The haloacetyl group acts as a reactive electrophile that can potentially alkylate biological nucleophiles, such as cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity and the modulation of signaling pathways. However, specific signaling pathways directly targeted by these particular bromoacetyl or chloroacetyl quinolinone derivatives are not well-documented in the available literature and represent an area for future research.

The general mechanism of action for such electrophilic compounds often involves their interaction with cellular thiols, such as glutathione or cysteine residues in enzymes, leading to cellular stress and apoptosis.

G compound Electrophilic Quinolinone (Bromoacetyl or Chloroacetyl Derivative) nucleophile Biological Nucleophile (e.g., Cysteine in Protein) compound->nucleophile Alkylation adduct Covalent Adduct nucleophile->adduct inhibition Enzyme Inhibition / Modulation of Signaling Pathway adduct->inhibition response Cellular Response (e.g., Apoptosis) inhibition->response

References

Evaluating the Selectivity of a Novel Covalent Inhibitor: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of targeted therapies, the selectivity of a drug candidate is a critical determinant of its therapeutic index. For covalent inhibitors, which form a permanent bond with their target protein, understanding off-target effects is paramount. This guide provides a comparative evaluation of the hypothetical covalent inhibitor, 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one (herein referred to as Compound X), against established kinase inhibitors. The experimental data presented for Compound X is hypothetical and serves to illustrate the evaluation process.

Introduction to Covalent Kinase Inhibition

Covalent inhibitors have emerged as a powerful class of drugs, particularly in oncology. By forming an irreversible bond with a specific amino acid residue within the target protein's active site, they can achieve sustained target engagement. A prime example is the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, by drugs like ibrutinib.[1][2] These inhibitors typically target a cysteine residue (Cys481 in BTK) in the ATP-binding pocket.[1][3] The bromoacetyl group in Compound X is a reactive electrophile capable of forming a covalent bond with a nucleophilic residue like cysteine, suggesting a similar mechanism of action.

Comparative Selectivity Profiling

To assess the selectivity of a novel inhibitor, it is benchmarked against a panel of kinases. This kinome-wide screening reveals the inhibitor's potency at its intended target and its potential for off-target interactions, which can lead to adverse effects.[4][5] For instance, the first-generation BTK inhibitor ibrutinib, while effective, is known to inhibit other kinases like TEC, EGFR, and ITK, which can contribute to side effects.[4][5][6] Second-generation inhibitors, such as acalabrutinib and zanubrutinib, were designed for improved selectivity.[1][5]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the hypothetical inhibitory activity (IC50) of Compound X against its putative target, BTK, and a selection of off-target kinases, compared to the established BTK inhibitors ibrutinib and acalabrutinib.

Kinase TargetCompound X (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)
BTK 5.2 0.5 3.0
TEC15078>1000
EGFR>10005.6>1000
ITK85010>1000
JAK3>1000320>1000
BLK450.835

Data for Ibrutinib and Acalabrutinib are representative values from published literature. Data for Compound X is hypothetical.

Signaling Pathway of the Target

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., Compound X) Inhibitor->BTK Inhibition

B-Cell Receptor (BCR) signaling pathway and the point of inhibition by covalent BTK inhibitors.

Experimental Protocols

The determination of an inhibitor's selectivity profile involves a series of well-defined experiments.

In Vitro Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (adenosine triphosphate)

  • Test inhibitor (e.g., Compound X) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction: a. In a microplate, add the assay buffer. b. Add the test inhibitor at various concentrations. c. Add the purified kinase and incubate briefly to allow for inhibitor binding. d. Initiate the reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its target within a cellular context.

Objective: To measure the occupancy of the target kinase by the covalent inhibitor in living cells.

Materials:

  • Cell line expressing the target kinase (e.g., a B-cell lymphoma line for BTK)

  • Test inhibitor (e.g., Compound X)

  • Cell lysis buffer

  • Biotinylated probe that binds to the active site of the target kinase

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot apparatus

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Probe Labeling: Incubate the cell lysates with the biotinylated probe. The probe will only bind to the kinase active sites that are not occupied by the covalent inhibitor.

  • Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane. b. Incubate the membrane with streptavidin-HRP to detect the biotinylated probe. c. Add a chemiluminescent substrate and visualize the signal.

  • Data Analysis: The decrease in signal intensity with increasing inhibitor concentration indicates target engagement.

Workflow for Evaluating Inhibitor Selectivity

The process of evaluating the selectivity of a novel covalent inhibitor follows a logical progression from initial screening to in-depth characterization.

Selectivity_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation cluster_3 Data Analysis & Comparison A Synthesize Compound X (6-(2-Bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one) B Primary Biochemical Assay (vs. Target Kinase, e.g., BTK) A->B C Broad Kinome Screen (e.g., >400 kinases) B->C D Determine IC50 values for 'hits' (off-targets) C->D E Cell-Based Potency Assays (e.g., inhibition of downstream signaling) D->E F Cellular Target Engagement Assay E->F G Compare Selectivity Profile to Existing Inhibitors (e.g., Ibrutinib, Acalabrutinib) F->G H Structure-Activity Relationship (SAR) Analysis to Improve Selectivity G->H

Experimental workflow for the evaluation of a novel covalent kinase inhibitor.

Logical Framework for Selectivity Assessment

The evaluation of selectivity is a multi-faceted process that integrates biochemical and cellular data to predict the therapeutic potential of a compound.

Logical_Framework cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Compound Novel Covalent Inhibitor (Compound X) Potency High Potency at Primary Target (low IC50) Compound->Potency Selectivity Low Potency at Off-Targets (high IC50) Compound->Selectivity OnTargetEffect On-Target Cellular Activity Potency->OnTargetEffect OffTargetEffect Minimal Off-Target Cellular Effects Selectivity->OffTargetEffect Conclusion Favorable Selectivity Profile (Potential for High Therapeutic Index) OnTargetEffect->Conclusion OffTargetEffect->Conclusion

Logical relationship for assessing the selectivity of a novel covalent inhibitor.

Conclusion

The evaluation of selectivity is a cornerstone of modern drug discovery. For a novel covalent inhibitor like this compound (Compound X), a systematic approach combining kinome-wide biochemical screening with cell-based assays is essential. By comparing its selectivity profile to that of established drugs, researchers can make informed decisions about its potential for further development. The hypothetical data for Compound X suggests a favorable selectivity profile with minimal inhibition of key off-targets like EGFR, which is a known liability for some BTK inhibitors. This positions Compound X as a promising candidate for further preclinical investigation.

References

"cross-validation of findings from in vitro and in-cellulo experiments with 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one by cross-validating findings from in vitro and in-cellulo experiments on structurally related quinolinone derivatives. Due to the limited publicly available data on the specific title compound, this guide focuses on the broader class of quinolinone analogs to infer its potential efficacy and mechanisms of action. The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition and anticancer properties.[1][2] The introduction of a bromoacetyl group at the 6-position suggests a potential for covalent interaction with biological targets, a common strategy in drug design to achieve high potency and prolonged duration of action.

Comparison of In Vitro Efficacy of Quinolinone Derivatives

The following table summarizes the in vitro inhibitory activities of various quinolinone derivatives against different biological targets. This data, collated from multiple studies, provides a basis for understanding the structure-activity relationships (SAR) within this compound class and for predicting the potential activity of this compound.

Compound ClassTarget EnzymeKey Structural FeaturesIC50 Value (µM)Reference
Quinoline-benzothiazole hybridsα-glucosidaseFluorophenyl moiety on the benzothiazole ring38.2 ± 0.3[3]
Quinoline-benzothiazole hybridsα-glucosidaseNitrophenyl moiety on the benzothiazole ring79.9 ± 1.2[3]
Thioquinoline–benzohydrazide derivativesα-glucosidase2,6-dimethylphenylacetamide moiety14.0 ± 0.6
Quinazolinone derivativesCyclin-Dependent Kinase 9 (CDK9)Iodine at position 60.639[4]
Quinazolinone derivativesCyclin-Dependent Kinase 9 (CDK9)4-chlorophenyl substitution0.115[4]
6-hydroxy-4-methylquinolin-2(1H)-one derivativesPhosphodiesterase 3 (PDE3)4-(4-methylpiperazine-1-yl)-4-oxobutoxy at position 60.20[5]
Quinoline derivativesAcetylcholinesterase (AChE)Sulfonamide linkage> 40% inhibition (concentration not specified)[6]
Quinoline derivativesBeta-site APP cleaving enzyme-1 (BACE1)Sulfonamide linkage> 40% inhibition (concentration not specified)[6]
Quinoline derivativesGlycogen synthase kinase 3-beta (GSK3β)Sulfonamide linkage> 40% inhibition (concentration not specified)[6]

Cross-Validation with In-Cellulo Findings

Cell-based assays are crucial for validating the therapeutic potential of enzyme inhibitors by assessing their activity in a more physiologically relevant context. The following table presents data on the cellular effects of quinolinone derivatives, providing insights into their cytotoxicity and mechanism of action within intact cells.

Compound ClassCell LineAssay TypeEffectResultReference
Quinoline derivativesHuman glioblastomaCytotoxicityNon-cytotoxic at 7.8 and 3.9 µg/mLThe most potent derivative was non-cytotoxic.[6]
Quinoline derivativesMurine fibroblastsCytotoxicityNon-cytotoxicThe most potent derivative showed no cytotoxicity.[6]
Indolo[2,3-b] quinoline analogsEhrlich ascites carcinoma (EAC)Cytotoxicity (in vitro)Antiproliferative activityIC50 = 6.4 x 10⁻⁵ µM (Compound 6b)[7]
Indolo[2,3-b] quinoline analogsEhrlich ascites carcinoma (EAC) in miceCell Cycle Analysis (in vivo)Apoptosis and cell cycle arrest1452% increase in sub-G1 (apoptotic) cells (Compound 6b)[7]
Quinazolinone derivativesRAW 264.7 macrophagesGene Expression (RT-qPCR)Anti-inflammatoryDownregulation of COX-2 and IL-1β mRNA expression[8]

Signaling Pathways and Experimental Workflows

The biological effects of quinolinone derivatives are often mediated through their interaction with specific signaling pathways. For instance, as kinase inhibitors, they can modulate pathways critical for cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Activates Kinase_B Target Kinase Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Inhibitor 6-(2-bromoacetyl)-3,4-dihydro- 1H-quinoline-2-one Inhibitor->Kinase_B Inhibits

Caption: A generalized kinase signaling pathway and the inhibitory action of a quinolinone derivative.

The evaluation of these compounds typically follows a structured workflow, from initial biochemical screening to more complex cellular assays.

Experimental_Workflow Compound_Synthesis Synthesis of Quinolinone Derivatives Biochemical_Assay In Vitro Enzyme Assay (e.g., Kinase Assay) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Viability In Cellulo Cytotoxicity Assay (e.g., MTT Assay) Determine_IC50->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for Phospho-proteins) Cell_Viability->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Gene Expression) Target_Engagement->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel quinolinone-based inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are representative protocols for key in vitro and in-cellulo assays.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol is adapted for determining the IC50 value of an inhibitor against a specific protein kinase.

  • Reaction Mixture Preparation : Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).

  • Compound Dilution : Serially dilute the test compound (e.g., this compound) in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction : In a 96-well plate, combine the recombinant kinase, the peptide substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation of Reaction : Start the phosphorylation reaction by adding [γ-³³P]ATP.

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction : Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Filter Binding : Spot a portion of the terminated reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing : Wash the filter papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting : Measure the radioactivity retained on the filter papers using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In-Cellulo Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Cell Seeding : Seed cells (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Treat the cells with various concentrations of the test compound dissolved in the cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The quinolinone scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. While direct experimental data for this compound is not extensively available, the analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule, particularly as an enzyme inhibitor with applications in oncology and neurodegenerative diseases. The presence of the bromoacetyl group suggests that it may act as a covalent inhibitor, a hypothesis that warrants further investigation through detailed mechanistic studies. The protocols and comparative data presented in this guide offer a foundational framework for researchers to initiate and advance the evaluation of this and other novel quinolinone derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information based on available data for structurally similar compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one was not available at the time of writing. Therefore, the following guidance is derived from data on related bromoacetyl and quinoline compounds and should be supplemented with a thorough risk assessment before handling this chemical.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage upon contact.[1][2][3]

  • Lachrymator: Likely to be a tear-gas agent, causing irritation to the eyes and respiratory tract.[2][4]

  • Toxic: May be toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Respiratory Irritant: Inhalation of dust or vapors can lead to severe irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in higher exposures, pulmonary edema.[1]

  • Water Reactive: Similar compounds react violently with water and moisture, which may produce toxic and irritating gases such as hydrogen bromide.[2][3][5]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personnel safety when handling this compound.

PPE CategoryItemMaterial/Standard Specification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A full-face shield must be worn over the goggles to protect against splashes.[6]
Skin and Body Protection Chemical-Resistant GlovesDouble gloving is recommended. Use a combination of nitrile and neoprene or butyl rubber gloves.[7]
Laboratory CoatA flame-resistant lab coat that fully covers the arms.
Chemical-Resistant Apron/SuitA chemical-resistant apron or suit should be worn over the lab coat.[8]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is necessary if handling the powder outside of a certified chemical fume hood.[7]
Footwear Closed-toe ShoesChemical-resistant, closed-toe shoes are required at all times in the laboratory.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_hood Ensure chemical fume hood is certified and operational prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents prep_hood->prep_materials prep_spill Prepare a spill kit with appropriate neutralizers prep_materials->prep_spill handle_weigh Weigh the compound within the fume hood prep_spill->handle_weigh Proceed to Handling handle_transfer Use appropriate tools for transfer (e.g., powder-free spatula) handle_weigh->handle_transfer handle_reaction Conduct all manipulations within the fume hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate all equipment and surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and label all waste streams cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • PPE: Before entering the designated handling area, all personnel must don the full PPE as specified in the table above.

    • Fume Hood: Verify that the chemical fume hood has a current certification and that the airflow is adequate.

    • Equipment: Assemble all necessary glassware, spatulas, and other equipment inside the fume hood. Ensure everything is clean and dry.

    • Spill Kit: Have a chemical spill kit readily accessible. For this compound, the kit should contain an inert absorbent material (e.g., vermiculite or sand) and a neutralizing agent for acidic byproducts (e.g., sodium bicarbonate).

  • Handling:

    • Weighing and Transfer: All weighing and transfer of the solid compound must be performed inside the chemical fume hood to contain any dust.

    • Manipulation: All subsequent experimental steps involving this compound must be conducted within the fume hood.

    • Avoid Incompatibilities: Keep the compound away from water, strong bases, strong oxidizing agents, and alcohols, as violent reactions can occur.[4]

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), ensuring all cleaning materials are disposed of as hazardous waste.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in a designated hazardous waste container. Reusable items must be decontaminated before storage.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[9]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for Waste Disposal

cluster_generation Waste Generation cluster_segregation Segregation and Labeling cluster_disposal Final Disposal waste_solid Contaminated Solids (PPE, paper towels, etc.) seg_solid Solid Halogenated Organic Waste waste_solid->seg_solid waste_liquid Liquid Waste (reaction mixtures, solvents) seg_liquid Liquid Halogenated Organic Waste waste_liquid->seg_liquid waste_excess Excess/Unused Compound seg_excess Original Labeled Container waste_excess->seg_excess disp_ehs Arrange for pickup by Environmental Health & Safety (EHS) seg_solid->disp_ehs seg_liquid->disp_ehs seg_excess->disp_ehs

Caption: A logical flow for the proper disposal of waste generated from handling the compound.

Disposal Procedures:

  • Waste Segregation: All waste contaminated with this compound must be collected in designated, properly labeled, and sealed containers for halogenated organic waste.

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be placed in a clearly marked, sealed bag or container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for liquid halogenated organic waste.

  • Disposal Method: All waste must be disposed of through the institution's official hazardous waste management program. Do not attempt to neutralize or dispose of this chemical down the drain.

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and if properly trained and equipped, cover the spill with an inert absorbent material, then sweep it into a designated waste container. Do not use water to clean up the spill.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.